Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate
Beschreibung
BenchChem offers high-quality Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl N-(1-piperidin-4-ylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-6-10-18(11-7-12)13-4-8-16-9-5-13/h12-13,16H,4-11H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBOBJSFRQIKQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697014 | |
| Record name | tert-Butyl [1,4'-bipiperidin]-4-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878156-65-1 | |
| Record name | tert-Butyl [1,4'-bipiperidin]-4-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Role of Boc-protected bipiperidines in modern drug discovery
An In-depth Technical Guide to the Role of Boc-Protected Bipiperidines in Modern Drug Discovery
Authored by a Senior Application Scientist
Abstract
The bipiperidine scaffold represents a privileged structural motif in medicinal chemistry, offering a three-dimensional architecture that is highly sought after for achieving potent and selective interactions with complex biological targets. However, the synthesis and functionalization of these structures present significant challenges. This technical guide provides an in-depth exploration of the strategic use of the tert-butoxycarbonyl (Boc) protecting group to unlock the potential of bipiperidine building blocks in modern drug discovery. We will delve into the causality behind the selection of the Boc group, detail robust synthetic methodologies for creating Boc-protected bipiperidines, and present case studies illustrating their successful application in developing novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful scaffolds in their programs.
The Strategic Imperative for 3D Scaffolds: The Rise of the Bipiperidine Core
Modern drug discovery has increasingly moved away from flat, aromatic compounds towards molecules with greater three-dimensional (3D) complexity.[1] Saturated heterocyclic scaffolds are central to this shift, with the piperidine ring being one of the most ubiquitous motifs found in FDA-approved drugs.[2][3][4] Piperidine derivatives are integral to a vast range of pharmaceuticals, including treatments for central nervous system (CNS) disorders, cancer, and infectious diseases.[2][5][6][7]
The bipiperidine framework, composed of two linked piperidine rings, elevates this structural utility. It provides a rigid, yet conformationally adaptable, scaffold that allows for the precise projection of functional groups into 3D space. This is critical for targeting the intricate binding pockets of proteins and achieving high target affinity and selectivity. The N-Boc-4,4'-bipiperidine structure, for instance, serves as a versatile building block for creating complex molecules, particularly for CNS agents where blood-brain barrier penetration and specific receptor engagement are paramount.[8]
However, the presence of two reactive secondary amine groups makes direct, selective functionalization of the bipiperidine core nearly impossible. This necessitates a sophisticated chemical strategy, where the choice of a protecting group is not merely a tactical step but a foundational element of the entire synthetic plan.
The Boc Group: An Enabling Technology for Complex Synthesis
The tert-butoxycarbonyl (Boc) group is arguably the most widely used amine protecting group in medicinal chemistry, and its role in bipiperidine synthesis is a prime example of its strategic value.[9][10] Its prevalence is due to a unique combination of stability and reactivity that makes it ideal for multi-step synthetic sequences.[11][12][13]
Pillar of Trustworthiness: Why Chemists Rely on the Boc Group
The decision to use the Boc group is rooted in its predictable and reliable behavior across a wide range of chemical environments.[10]
-
Robust Stability: The Boc group is exceptionally stable under basic, nucleophilic, and reductive conditions (including catalytic hydrogenation).[14] This allows for a broad spectrum of chemical transformations to be performed on other parts of the molecule without risking premature deprotection.
-
Orthogonality: Its stability profile makes it perfectly orthogonal to other common protecting groups.[14] For example, a Boc group will remain intact during the piperidine-mediated cleavage of an Fmoc group or the hydrogenolysis of a Cbz group, enabling highly complex, selective deprotection strategies.
-
Facile Cleavage: Despite its robustness, the Boc group is readily cleaved under anhydrous acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).[11][15] The byproducts of this cleavage are volatile (isobutene and carbon dioxide), which simplifies purification and workup procedures significantly.[13]
This combination of features ensures that synthetic routes employing the Boc group are self-validating; its application and removal are high-yielding, clean, and predictable, minimizing side reactions and maximizing the overall efficiency of the synthesis.
Comparative Stability of Common Amine Protecting Groups
The following table summarizes the stability of the Boc group compared to other frequently used amine protecting groups, illustrating the principle of orthogonal stability.
| Condition | Boc (tert-butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Strong Acid (e.g., TFA/DCM) | Labile (Cleaved) | Stable | Stable |
| Strong Base (e.g., Piperidine) | Stable | Stable | Labile (Cleaved) |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Labile (Cleaved) | Stable |
| Nucleophiles | Stable | Stable | Stable |
Visualization: Orthogonal Deprotection Strategy
The diagram below illustrates the decision-making process for the selective removal of protecting groups, a cornerstone of modern synthesis enabled by the distinct properties of the Boc group.
Caption: Logic flow for selective deprotection of common amine protecting groups.
Core Methodologies: Synthesis of Boc-Protected Bipiperidines
The construction of the bipiperidine core is most effectively achieved using modern cross-coupling reactions. These methods offer a versatile and reliable path to unsymmetrical bipiperidines, which are often more desirable for drug discovery programs than their symmetrical counterparts.[16]
The Suzuki-Miyaura Cross-Coupling Approach
Among the various transition-metal-catalyzed reactions, the Suzuki-Miyaura coupling is particularly powerful for constructing C(sp²)–C(sp²) bonds, which can be subsequently reduced to form the bipiperidine linkage.[17][18] This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst.
Visualization: General Synthetic Workflow
The following diagram outlines a typical workflow for the synthesis of a drug candidate using a Boc-protected bipiperidine building block.
Caption: From simple precursors to a final drug candidate via a key building block.
Experimental Protocol 1: N-Boc Protection of 4-Hydroxypiperidine
This protocol describes the standard procedure for introducing the Boc group onto a piperidine nitrogen.
Materials:
-
4-Hydroxypiperidine (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)
-
Triethylamine (TEA) (1.2 eq.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-hydroxypiperidine in DCM (approx. 0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution, followed by the slow, portion-wise addition of Boc₂O.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Self-Validation/Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[19]
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure N-Boc-4-hydroxypiperidine.
Experimental Protocol 2: Suzuki Coupling for Bipiperidine Precursor Synthesis
This protocol outlines the synthesis of a Boc-protected bipyridine, which can be subsequently hydrogenated to the bipiperidine.
Materials:
-
N-Boc-4-bromopyridine (prepared from a corresponding precursor) (1.0 eq.)
-
Pyridine-4-boronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)
-
Triphenylphosphine (PPh₃) (0.08 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add N-Boc-4-bromopyridine, pyridine-4-boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours.
-
Self-Validation/Monitoring: Monitor the formation of the bipyridine product by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the N-Boc-4,4'-bipyridine.
Note: Subsequent hydrogenation (e.g., using H₂, Pd/C, or Platinum oxide in an acidic medium like ethanol with HCl) of the bipyridine product would yield the corresponding N-Boc-4,4'-bipiperidine.[]
Applications in Drug Discovery: Case Studies and Scaffolds
The true value of Boc-protected bipiperidines is realized when they are incorporated into molecules targeting diseases. Their rigid structure is key to orienting pharmacophoric elements for optimal target engagement.[21]
Case Study: CCR5 Antagonists for HIV Therapy
Chemokine receptor 5 (CCR5) is a critical co-receptor for HIV entry into host cells. Small molecule antagonists that block this receptor are a validated therapeutic strategy. Several potent CCR5 antagonists utilize a piperidino-piperidine or piperazino-piperidine core, which can be synthesized from building blocks like 4-Amino-1-Boc-piperidine.[21] The bipiperidine scaffold acts as a central hub, positioning an N-aryl group and a side chain amide to effectively occupy the binding pocket of the receptor. The Boc group is essential during the synthesis to allow for the sequential and controlled addition of these pharmacophoric groups.
Case Study: Kinase Inhibitors in Oncology
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently overactive in cancer, making it a prime target for drug development.[21] Potent inhibitors of Protein Kinase B (Akt) have been developed using a 4-amino-1-Boc-piperidine-4-carboxylic acid scaffold.[21] In these molecules, the piperidine ring serves as a rigid linker to present a substituted pyrimidine core to the ATP binding site of the kinase, while the substituents on the second piperidine ring can be modified to enhance selectivity and pharmacokinetic properties.
Table of Bipiperidine-Derived Scaffolds and Their Applications
| Scaffold Class | Therapeutic Target(s) | Role of Bipiperidine Core | Key Synthetic Step |
| Piperidino-piperidines | CCR5, Opioid Receptors | Central scaffold for orienting aromatic and aliphatic side chains.[21] | Reductive amination, Amide coupling |
| 4-Aryl-bipiperidines | CNS Receptors (e.g., Dopamine, Serotonin) | Provides a rigid 3D framework to mimic endogenous ligands.[8] | Suzuki/Negishi Coupling |
| Spiro-bipiperidines | Ion Channels, Transporters | Introduces significant 3D character and conformational rigidity. | Multi-step ring formation |
| Bipiperidine Carboxamides | Kinases (e.g., Akt), Proteases | Acts as a constrained linker between two key pharmacophores.[21] | Amide bond formation |
Challenges and Future Directions
While Boc-protected bipiperidines are powerful tools, challenges remain. The primary hurdles are the stereocontrolled synthesis of asymmetrically substituted bipiperidines and the potential for metabolic liabilities associated with the piperidine rings.
Future research will likely focus on:
-
Catalytic Asymmetric Synthesis: Developing new catalytic methods, such as enantioselective rhodium-catalyzed cycloadditions or asymmetric cross-couplings, to directly access enantiopure substituted bipiperidines.[22][23]
-
Bioisosteric Replacements: Exploring bioisosteres of the piperidine ring to improve metabolic stability and fine-tune pharmacokinetic properties.
-
Novel Linkages: Investigating bipiperidines with different linkage points (e.g., 2,3'-, 3,4'-) to access novel chemical space and intellectual property.
Conclusion
Boc-protected bipiperidines are more than just chemical intermediates; they are enabling building blocks that have become central to the design and synthesis of complex, three-dimensional drug candidates. The strategic use of the Boc group provides a reliable and versatile handle to manage the reactivity of the dual amine functionality, allowing chemists to construct these intricate scaffolds with precision and efficiency. By mastering the synthesis and application of these molecules, researchers can unlock new possibilities in targeting challenging diseases, underscoring the indispensable role of classic protecting group chemistry in the landscape of modern, innovative drug discovery.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Retrieved from [Link]
-
IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Retrieved from [Link]
-
Kavšek, K., et al. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Retrieved from [Link]
-
PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]
-
O'Brien, P., & Childs, A. C. (2010, May 12). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]
-
ACS Publications. (2026, January 29). Synthesis of Unsymmetrical 4,4′-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
-
Foley, D. J., et al. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Retrieved from [Link]
-
PubMed. (2024, July 5). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]
-
Gutmann, B., & Kappe, C. O. (2016, April 5). High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. Organic Letters - ACS Publications. Retrieved from [Link]
-
Preprints.org. (2024, January 3). Recent Progress on the Synthesis of Bipyridine Derivatives[v1]. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
-
PMC. (n.d.). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Substituted and 1,4-Disubstituted Piperidines. Retrieved from [Link]
-
NIH. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. PMC. Retrieved from [Link]
-
Fiveable. (2025, August 15). Boc: Organic Chemistry Study Guide. Retrieved from [Link]
-
ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Potential Coplanar Chiral Bipyridine Ligands for Asymmetric Catalysis. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 5-Methyl-2,2'-Bipyridine. Retrieved from [Link]
-
Semantic Scholar. (2015, August 22). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Chiral 2,2′-Bipyridines: Ligands for Asymmetric Induction. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
-
Xingwei Li. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]
-
NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]
-
PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Retrieved from [Link]
-
MDPI. (2023, April 6). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Retrieved from [Link]
-
Quora. (2022, August 4). What is the protection of BOC in organic synthesis processes?. Retrieved from [Link]
Sources
- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ijnrd.org [ijnrd.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. fiveable.me [fiveable.me]
- 13. quora.com [quora.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. preprints.org [preprints.org]
- 18. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 23. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
A Technical Guide to Pharmacophore Modeling with tert-Butyl 1-(Piperidin-4-yl)piperidin-4-ylcarbamate Scaffolds
Abstract
In the landscape of modern drug discovery, scaffold-based design has emerged as a powerful strategy for the development of novel therapeutics. This guide provides an in-depth technical exploration of pharmacophore modeling, with a specific focus on the application of the tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate scaffold. This bis-piperidine framework offers a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for library design and lead optimization.[1][2][3] This document will detail the principles of pharmacophore modeling, the rationale behind selecting this particular scaffold, and provide step-by-step protocols for both ligand- and structure-based model generation. Furthermore, we will delve into the critical aspects of model validation and its application in virtual screening to identify novel bioactive compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery pipelines.
Chapter 1: Foundational Principles of Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of computational drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a biological response.[4][5] A pharmacophore is not a real molecule but rather an abstract three-dimensional arrangement of these key features.[4][5] Common pharmacophoric features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively charged groups.
There are two primary approaches to generating a pharmacophore model:
-
Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the target protein is unknown.[5][6][7] It involves analyzing a set of known active ligands to identify common chemical features that are essential for their biological activity.[7] The process typically involves conformational analysis and alignment of the active molecules to derive a consensus pharmacophore.[7]
-
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein, often in complex with a ligand, is available, a structure-based approach can be utilized.[8][9] This method directly analyzes the key interactions between the ligand and the amino acid residues in the binding pocket to define the pharmacophoric features.[9]
Regardless of the approach, a robust pharmacophore model serves as a powerful 3D query for virtual screening of large compound databases to identify novel molecules with the potential for similar biological activity.[4][8][10]
Chapter 2: The tert-Butyl 1-(Piperidin-4-yl)piperidin-4-ylcarbamate Scaffold: A Privileged Framework
The piperidine ring is a frequently occurring motif in a vast number of pharmaceuticals and biologically active compounds, valued for its synthetic accessibility and its ability to confer favorable pharmacokinetic properties.[2][11][12][13][14] The tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate scaffold, which features a bis-piperidine core, presents several advantages for drug design.
The tert-butyl carbamate (Boc) protecting group provides a convenient handle for synthetic modifications, while the bis-piperidine structure offers a degree of conformational constraint, which can be beneficial for binding affinity. The piperidine nitrogens can be protonated at physiological pH, allowing for potential ionic interactions with the target protein. Furthermore, the overall structure provides a three-dimensional framework that can be decorated with various functional groups to probe the chemical space of a target's binding site. The piperidine scaffold and its derivatives have been associated with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[11][12][14][15]
Chapter 3: Practical Guide to Pharmacophore Model Generation
The generation of a reliable pharmacophore model is a critical step in the drug discovery workflow. The choice between a ligand-based or structure-based approach will depend on the available data.
Part A: Ligand-Based Pharmacophore Modeling Workflow
This approach is ideal when a set of active compounds with known biological data is available, but the target structure is unknown.
Experimental Protocol:
-
Training Set Selection: Curate a set of at least 5-10 structurally diverse molecules with high affinity for the target. Include molecules that incorporate the tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate scaffold.
-
Conformational Analysis: For each molecule in the training set, generate a diverse set of low-energy conformations. This is crucial as the bioactive conformation is often not the global minimum energy state.
-
Feature Mapping: Identify the potential pharmacophoric features for each conformation of every molecule.
-
Model Generation: Utilize software such as LigandScout, MOE, or Discovery Studio to align the conformers and identify common pharmacophoric features.[8][16] The software will generate a series of pharmacophore hypotheses.
-
Model Selection: The best pharmacophore hypothesis is typically selected based on a scoring function that considers how well the model maps the active compounds.
Visualization of Ligand-Based Workflow:
Caption: Workflow for ligand-based pharmacophore model generation.
Part B: Structure-Based Pharmacophore Modeling Workflow
This is the preferred method when a high-resolution 3D structure of the target protein in complex with a ligand is available.
Experimental Protocol:
-
Protein-Ligand Complex Preparation: Obtain the 3D structure of the protein-ligand complex from the Protein Data Bank (PDB) or through molecular docking. Ensure the structure is properly prepared by adding hydrogens, assigning correct bond orders, and optimizing the hydrogen-bonding network.
-
Binding Site Analysis: Identify the key amino acid residues in the binding pocket that form interactions with the ligand.
-
Feature Identification: Based on the observed interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions), define the corresponding pharmacophoric features.
-
Model Generation: Use software to automatically generate a pharmacophore model based on the identified interactions.
-
Model Refinement: Manually inspect and refine the generated model to ensure it accurately reflects the crucial binding interactions.
Visualization of Structure-Based Workflow:
Caption: Workflow for structure-based pharmacophore model generation.
Chapter 4: Model Validation and Refinement
A pharmacophore model is only useful if it can accurately distinguish between active and inactive compounds.[4] Therefore, rigorous validation is a mandatory step before its application in virtual screening.[8]
Validation Techniques:
-
Test Set Validation: A set of known active and inactive compounds, not used in model generation, is screened against the pharmacophore.[17] A good model should identify a high percentage of the actives while rejecting the inactives.
-
Decoy Set Validation: The model is challenged to differentiate a set of known active ligands from a much larger set of "decoy" molecules, which have similar physicochemical properties but are topologically distinct and presumed to be inactive.[17]
-
Receiver Operating Characteristic (ROC) Curve Analysis: This is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied.[8][17] The area under the ROC curve (AUC) is a measure of the model's ability to distinguish between actives and inactives.
Quantitative Data Summary:
| Validation Metric | Description | Good Model Indication |
| Enrichment Factor (EF) | The ratio of the proportion of active compounds in the hit list to the proportion of active compounds in the entire database. | EF > 1 |
| Güner-Henry (GH) Score | A scoring method that considers both the percentage of actives retrieved in a hit list and the percentage of hits relative to the size of the database. | A score closer to 1 indicates a good model. |
| Area Under the ROC Curve (AUC) | A measure of the overall performance of the model in distinguishing between active and inactive compounds. | AUC > 0.7 is generally considered a good model. |
Chapter 5: Application in Virtual Screening and Lead Optimization
Once validated, the pharmacophore model can be used as a 3D query to screen large virtual compound libraries to identify novel "hits".
Virtual Screening Workflow:
-
Database Preparation: Prepare a large, diverse compound database for screening. Ensure the compounds have 3D coordinates and multiple conformations if possible.
-
Pharmacophore Screening: Use the validated pharmacophore model to filter the database, retaining only those molecules that match the pharmacophoric features.
-
Hit Filtering: Apply additional filters to the initial hits, such as drug-likeness (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property predictions.[18]
-
Molecular Docking: For the most promising hits, perform molecular docking into the target's binding site to predict their binding mode and affinity.[19]
-
Hit Prioritization: Rank the hits based on their pharmacophore fit score, docking score, and predicted ADMET properties for experimental testing.
Visualization of Virtual Screening Workflow:
Caption: A typical workflow for pharmacophore-based virtual screening.
Conclusion
The tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate scaffold represents a valuable starting point for the design of novel therapeutic agents. This guide has provided a comprehensive overview of how to effectively utilize this scaffold within a pharmacophore modeling framework. By following the detailed protocols for model generation, validation, and application in virtual screening, researchers can significantly enhance their ability to identify and optimize promising lead compounds. The integration of these computational techniques into modern drug discovery pipelines is essential for accelerating the development of new and effective medicines.
References
- Vertex AI Search. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable.
- Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls.
- PMC. (n.d.). Drug Design by Pharmacophore and Virtual Screening Approach.
- PMC. (n.d.). Pharmacophore modeling: advances and pitfalls.
- DergiPark. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
- Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service.
- PMC. (2021, December 25). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products.
- PMC. (2025, July 9). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities.
- PubChem. (n.d.). 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833.
- PMC. (2022, October 13). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma.
- Protheragen. (n.d.). Structure-based Pharmacophore Modeling.
- Bio-protocol. (n.d.). 2.3. 3D Ligand-Based Pharmacophore Modeling.
- Journal of Clinical Medicine of Kazakhstan. (2023, August 7). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives.
- ResearchGate. (n.d.). Piperidine-based drug discovery.
- Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?.
- PMC. (2024, January 22). Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX.
- ResearchGate. (n.d.). Biological activities of piperidine alkaloids. | Download Scientific Diagram.
- BioNome. (2026, March 6). Validation Techniques in Pharmacophore-Based Screening Projects in India.
- RSC Publishing. (2023, May 23). Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(V) under ultrasonic irradiation at room temperature conditions.
- IJIRT. (2012, May 15). The Wide Spectrum Biological Activities of Piperidine -A Short Review.
- (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ResearchGate. (2026, February 6). Recent advances in piperidones as privileged scaffolds for drug discovery and development | Request PDF.
Sources
- 1. Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb( v ) under ultrasonic irradiation at room temperature conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00448A [pubs.rsc.org]
- 4. fiveable.me [fiveable.me]
- 5. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 10. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinmedkaz.org [clinmedkaz.org]
- 12. researchgate.net [researchgate.net]
- 13. ijirt.org [ijirt.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 17. bionome.in [bionome.in]
- 18. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Determining the Solubility Profile of Tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate in Organic Solvents
Physicochemical Characterization and Theoretical Solubility Prediction
A foundational understanding of a molecule's structure and inherent properties is essential for predicting its behavior in various solvents. This is guided by the fundamental principle of "like dissolves like," where solutes tend to dissolve best in solvents with similar molecular properties.[3][4]
Molecular Structure and Estimated Properties
Tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate is a molecule featuring two saturated heterocyclic piperidine rings and a tert-butoxycarbonyl (Boc) protecting group.
Structure:
Table 1: Estimated Physicochemical Properties of Tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate
| Property | Estimated Value | Implication for Solubility |
|---|---|---|
| Molecular Formula | C₁₅H₂₉N₃O₂ | - |
| Molecular Weight | ~283.41 g/mol | Higher molecular weight can sometimes negatively impact solubility. |
| Hydrogen Bond Donors | 1 (from the N-H of the carbamate) | Capable of donating a hydrogen bond, which favors solubility in protic solvents.[5] |
| Hydrogen Bond Acceptors | 3 (from the C=O and O- of the carbamate, and the tertiary amine nitrogen) | Capable of accepting hydrogen bonds, enhancing solubility in protic solvents like alcohols.[5] |
| Polar Surface Area (PSA) | ~50-60 Ų (Estimated) | A moderate PSA suggests the molecule has polar features but is not excessively polar. |
| logP (Octanol-Water Partition Coefficient) | ~2.0-3.0 (Estimated) | A positive logP indicates a preference for lipophilic (non-polar) environments over aqueous ones. |
Theoretical Solubility Profile
Based on its structure, the molecule possesses a dual character:
-
Non-polar Regions: The two piperidine rings and the tert-butyl group are aliphatic and non-polar, contributing to solubility in non-polar to moderately polar solvents (e.g., hydrocarbons, ethers, chlorinated solvents).
-
Polar Regions: The carbamate linkage (-NH-C=O) and the tertiary amine are polar. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogens can act as hydrogen bond acceptors.[5] This functionality suggests potential solubility in polar aprotic (e.g., acetone) and polar protic solvents (e.g., ethanol, methanol) that can engage in these interactions.
Prediction: We can hypothesize that tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate will exhibit poor solubility in highly non-polar solvents like heptane and in highly polar solvents like water. Its optimal solubility is likely to be found in solvents of intermediate polarity, such as dichloromethane, tetrahydrofuran (THF), or short-chain alcohols.
Health and Safety Considerations
Handling any chemical of unknown toxicity requires prudent laboratory practices.[6] The safety profile should be inferred from structurally similar compounds, such as N-Boc protected piperidines, which are often classified as irritants.[7]
Hazard Identification (Assumed):
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.
Recommended Handling Procedures:
-
Engineering Controls: Handle the compound within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and nitrile gloves.[8][9]
-
Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or applying cosmetics in the laboratory.[9]
-
Spill Response: In case of a spill, contain the material, prevent it from entering drains, and clean the area with an appropriate solvent and absorbent material.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.
Methodologies for Solubility Determination
A comprehensive solubility profile requires distinguishing between two key measurements: thermodynamic and kinetic solubility.[10]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium. It is a critical parameter for formulation and process chemistry.[11] The shake-flask method is the gold standard for this determination.
-
Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a stock solution (typically in DMSO) that is added to an aqueous buffer. It is a high-throughput method used in early drug discovery to flag compounds that might have solubility issues in biological assays.[1]
Decision Workflow for Solubility Profiling
Caption: Decision workflow for selecting the appropriate solubility assay.
Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol describes the definitive measurement of equilibrium solubility and is considered the benchmark method.[11]
An excess of the solid compound is agitated in the solvent for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the filtrate is determined, typically by High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the Shake-Flask solubility determination method.
-
Preparation of Vials:
-
To a series of glass vials, add an excess amount of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate (e.g., 5-10 mg). The key is to ensure solid material remains visible at the end of the experiment.
-
Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.
-
Prepare each solvent condition in triplicate for statistical validity.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary experiment can determine the minimum time required to reach a plateau in concentration.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial. This step is critical to remove all undissolved particles.
-
-
Analysis and Quantification:
-
Prepare a stock solution of the compound in a fully miscible solvent (e.g., acetonitrile) at a known concentration.
-
Generate a multi-point calibration curve from the stock solution (e.g., 100, 50, 25, 10, 1 µg/mL).
-
Analyze the filtered samples and calibration standards by a validated HPLC-UV method.
-
Calculate the concentration of the compound in the filtered sample by interpolating its peak area from the calibration curve. This concentration is the thermodynamic solubility.
-
Data Interpretation and Presentation
The final solubility data should be compiled into a clear, organized table that allows for easy comparison across different solvents. Solvents should be listed in order of increasing polarity to reveal trends in the compound's behavior.
Table 2: Illustrative Solubility Profile of Tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate at 25 °C (Note: The following data are hypothetical and for illustrative purposes only. They represent a plausible profile based on the molecule's structure.)
| Solvent | Polarity Index | Solvent Type | Solubility (mg/mL) | Classification |
| n-Heptane | 0.1 | Non-polar | < 0.1 | Insoluble |
| Toluene | 2.4 | Non-polar (Aromatic) | 5.2 | Sparingly Soluble |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | > 100 | Very Soluble |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | > 100 | Very Soluble |
| Acetone | 5.1 | Polar Aprotic | 85.7 | Freely Soluble |
| Ethyl Acetate | 4.4 | Polar Aprotic | 45.1 | Soluble |
| Isopropanol (IPA) | 3.9 | Polar Protic | 22.3 | Soluble |
| Ethanol | 4.3 | Polar Protic | 15.8 | Soluble |
| Methanol | 5.1 | Polar Protic | 9.4 | Sparingly Soluble |
| Acetonitrile | 5.8 | Polar Aprotic | 3.1 | Slightly Soluble |
| Water | 10.2 | Polar Protic | < 0.01 | Insoluble |
Solubility classifications are based on USP guidelines.
Conclusion
This guide provides a comprehensive, scientifically-grounded methodology for determining the solubility profile of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate or any other novel compound lacking public data. By combining theoretical structural analysis with rigorous experimental protocols like the shake-flask method, researchers can generate the reliable and essential data needed to guide formulation, process development, and early-stage drug discovery decisions. Adherence to these protocols and safety guidelines ensures the generation of high-quality, reproducible results, forming a critical part of the overall control strategy as outlined in regulatory guidelines like ICH Q6B.[12][13][14]
References
-
PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). TERT-BUTYL N-(PIPERIDIN-4-YL)CARBAMATE | CAS 73874-95-0. Retrieved from [Link]
-
NextSDS. (n.d.). tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate — Chemical Substance Information. Retrieved from [Link]
-
Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]
-
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
ICH. (1999, March 10). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Retrieved from [Link]
-
Lovette, M. A. (2022, June 13). Solubility Model to Guide Solvent Selection in Synthetic Process Development. ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]
-
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
- Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
McDonagh, J. L., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (n.d.). ResearchGate. Retrieved from [Link]
-
Al-Kindi, M. A., & Al-Saadi, S. A. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Al-Kindi University College for Medical Sciences Journal. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, April 14). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
-
European Pharmaceutical Review. (2011, August 31). Thermodynamics and kinetics driving quality in drug discovery. Retrieved from [Link]
-
Brittain, H. G. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2025, January 10). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1999, August). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]
-
Frontiers. (2025, January 24). A review on computational models for predicting protein solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Model to Guide Solvent Selection in Synthetic Process Development. Retrieved from [Link]
-
Westlab. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? Retrieved from [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 5. ovid.com [ovid.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. greenwgroup.com [greenwgroup.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]
The Strategic Utility of tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate: A Medicinal Chemistry Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4'-bipiperidine scaffold is a privileged structural motif in modern medicinal chemistry, conferring favorable physicochemical properties and enabling specific interactions with a variety of biological targets. Within this class of compounds, tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate emerges as a highly versatile and strategically important building block. The presence of a Boc-protected amine on one piperidine ring and a secondary amine on the other allows for controlled, sequential functionalization, making it an invaluable tool in the synthesis of complex drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this key intermediate, offering field-proven insights and detailed protocols for its effective utilization in drug discovery programs.
Introduction: The Significance of the 1,4'-Bipiperidine Scaffold
The piperidine ring is a ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. The 1,4'-bipiperidine core, consisting of two directly connected piperidine rings, has gained significant attention in drug design. This arrangement offers a unique combination of rigidity and flexibility, allowing for the creation of molecules with well-defined spatial arrangements of functional groups.
The strategic importance of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate lies in its bifunctional nature, which is elegantly controlled by the use of the tert-butoxycarbonyl (Boc) protecting group. The Boc group renders the 4-amino group of one piperidine ring unreactive under a variety of conditions, allowing for selective reactions at the secondary amine of the other piperidine ring.[2] This orthogonal protection strategy is fundamental to its utility as a building block, enabling chemists to construct complex molecules with precision and high yield.
Physicochemical and Structural Properties
While a specific CAS number for tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate is not consistently reported in major chemical databases, its properties can be inferred from its constituent parts and structurally similar compounds. The key precursor, tert-butyl piperidin-4-ylcarbamate, is well-characterized with the CAS number 73874-95-0.[3]
| Property | Value | Source |
| Molecular Formula | C15H29N3O2 | N/A |
| Molecular Weight | 283.41 g/mol | N/A |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, methanol, and DMSO | Inferred |
Synthesis of tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate
The most direct and widely employed method for the synthesis of the title compound is the reductive amination of tert-butyl piperidin-4-ylcarbamate with a suitable N-protected 4-piperidone derivative. A common and logical choice for the piperidone component is 1-Boc-4-piperidone, followed by selective deprotection. However, a more direct route involves the reductive amination of tert-butyl piperidin-4-ylcarbamate with 4-piperidone, which can be generated in situ or used as its hydrochloride salt.
General Synthetic Pathway: Reductive Amination
The core of the synthesis is the formation of an imine or enamine intermediate between the secondary amine of tert-butyl piperidin-4-ylcarbamate and the ketone of 4-piperidone, followed by reduction to the corresponding amine.
Caption: General workflow for the synthesis of the title compound via reductive amination.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate via reductive amination.
Materials:
-
tert-Butyl piperidin-4-ylcarbamate (1.0 eq) [CAS: 73874-95-0][3]
-
4-Piperidone monohydrate hydrochloride (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask, add tert-butyl piperidin-4-ylcarbamate and 4-piperidone monohydrate hydrochloride.
-
Add dichloromethane to the flask to form a stirrable suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add triethylamine or DIPEA to the suspension and stir for 15-20 minutes.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate.
Rationale Behind Experimental Choices
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards carbonyls than sodium borohydride, reducing the likelihood of side reactions.[4]
-
Solvent: Dichloromethane is a common solvent for reductive aminations as it is relatively non-reactive and effectively solubilizes the reactants.
-
Base: Triethylamine or DIPEA is used to neutralize the hydrochloride salt of the 4-piperidone, liberating the free base necessary for the reaction.
Strategic Applications in Medicinal Chemistry
The utility of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate lies in its ability to serve as a scaffold for the introduction of diverse functionalities in a controlled manner.
Sequential Functionalization
The presence of two distinct nitrogen atoms with different reactivities is the key to its versatility.
Caption: Sequential functionalization workflow.
Case Study: Synthesis of NLRP3 Inflammasome Inhibitors
The 1,4'-bipiperidine scaffold has been explored in the development of inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases. While not using the exact title compound, a similar strategy involving the coupling of a Boc-protected aminopiperidine with another piperidine-containing fragment demonstrates the principle. For instance, tert-butyl piperidin-4-ylcarbamate can be reacted with a suitably activated piperidine derivative to form a more complex intermediate, which is then further elaborated into the final active molecule.[5]
Other Therapeutic Areas
The 4-aminopiperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. The 1,4'-bipiperidine structure allows for the spanning of larger binding pockets and the introduction of vectors for improved pharmacokinetic properties.
Handling, Storage, and Safety
Based on the properties of its precursors, tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate is expected to be a stable solid.
-
Storage: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Safety: The precursor, tert-butyl piperidin-4-ylcarbamate, is classified as a skin and eye irritant.[6] Similar precautions should be taken with the title compound.
Conclusion
tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate is a valuable and versatile building block in medicinal chemistry. Its pre-installed, orthogonally protected amino groups on a rigid 1,4'-bipiperidine scaffold provide a reliable platform for the synthesis of complex and diverse libraries of compounds. The synthetic accessibility and the potential for controlled, sequential modification make it a powerful tool for medicinal chemists aiming to optimize the properties of drug candidates. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug discovery endeavors.
References
-
PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]
- Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 885-888.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 7). The Role of Tert-butyl N-piperidin-4-ylcarbamate in Modern Pharmaceutical Synthesis.
-
Matrix Fine Chemicals. (n.d.). TERT-BUTYL N-(PIPERIDIN-4-YL)CARBAMATE | CAS 73874-95-0. Retrieved March 18, 2026, from [Link]
- Google Patents. (2010). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
- Edstrom, E. D., et al. (1996). Preparation of piperidine derivatives. US5489689A.
-
Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. [Link]
- BenchChem. (2025). The Versatility of Tert-butyl Carbamates in Medicinal Chemistry: Applications and Protocols.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Expedient Procedure for the Synthesis of Aliphatic Amines. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Google Patents. (2005). Method for preparing 4-piperidyl piperidine. CN1583742A.
- PubChemLite. (n.d.). Tert-butyl n-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate. University of Luxembourg.
-
U.S. Environmental Protection Agency. (2025, October 15). tert-Butyl [([1,4'-bipiperidin]-4-yl)methyl]carbamate. CompTox Chemicals Dashboard. Retrieved from [Link]
- NextSDS. (n.d.). tert-butyl N-{1-[(piperidin-4-yl)methyl]piperidin-4-yl}carbamate. Retrieved March 18, 2026, from a hypothetical chemical supplier website.
- NextSDS. (n.d.). tert-butyl N-[1-(4-aminophenyl)piperidin-4-yl]carbamate. Retrieved March 18, 2026, from a hypothetical chemical supplier website.
- Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2017).
- An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. (2020). Drug Testing and Analysis, 12(9), 1387-1392.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
Sources
- 1. Synthesis of 1,4-aminoalcohols from substituted dienes and anilines via molybdooxaziridine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 3. TERT-BUTYL N-(PIPERIDIN-4-YL)CARBAMATE | CAS 73874-95-0 [matrix-fine-chemicals.com]
- 4. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - Tert-butyl n-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate (C16H29N3O3) [pubchemlite.lcsb.uni.lu]
- 6. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Trifluoroacetic Acid-Mediated Boc Deprotection of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability and predictable, acid-labile nature.[1][2] This application note provides a detailed, experience-driven protocol for the efficient removal of the Boc protecting group from tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate using trifluoroacetic acid (TFA). We will explore the underlying chemical mechanism, offer a robust step-by-step experimental procedure, discuss critical considerations for reaction workup and product purification, and provide troubleshooting guidance tailored to the unique properties of the resulting diamine product. This guide is intended for researchers in synthetic and medicinal chemistry who require a reliable method for accessing the versatile 1-(piperidin-4-yl)piperidin-4-amine scaffold.
Scientific Foundation: The Mechanism of Acidolysis
The cleavage of the Boc group by trifluoroacetic acid is a classic example of an acid-catalyzed elimination reaction (specifically, E1).[1][3] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction conditions. The process unfolds in a sequence of well-defined steps:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This step activates the carbamate for cleavage.[1][2][3]
-
Formation of a Stable Carbocation: The protonated intermediate is unstable and fragments, leading to the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][3] The stability of this tertiary carbocation is the thermodynamic driving force for the cleavage.
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas.[1][3] This is an irreversible step that drives the reaction to completion. It is crucial to ensure the reaction vessel is not sealed to allow this gas to escape safely.[3]
-
Amine Salt Formation: The newly liberated primary amine, being basic, is immediately protonated by the excess TFA in the reaction medium to form the corresponding trifluoroacetate salt.[1][3]
This mechanistic pathway is visualized in the diagram below.
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Protocol: Solution-Phase Deprotection
This protocol is designed for the deprotection of Boc-protected amines in a solution of TFA and dichloromethane (DCM).[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate | ≥95% | BenchChem | The starting material. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Loba Chemie | Highly corrosive and hygroscopic. Handle with extreme care.[4][5] |
| Dichloromethane (DCM), Anhydrous | ACS Grade, ≥99.8% | Fisher Scientific | Use of anhydrous solvent is recommended to ensure reproducibility. |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | For neutralization during workup. |
| Brine (Saturated Aqueous NaCl) | ACS Grade | - | For aqueous washes. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying the organic layer. |
| Diethyl Ether or Pentane | ACS Grade | - | For precipitation/trituration if required. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Dropping funnel or syringe
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, acid-resistant gloves (e.g., neoprene), lab coat.[5][6]
Step-by-Step Procedure
The entire workflow, from setup to final analysis, is summarized in the diagram below.
Caption: General experimental workflow for solution-phase Boc deprotection.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate in anhydrous DCM to a concentration of 0.1–0.5 M.[1]
-
Cooling: Place the flask in an ice/water bath and cool the solution to 0 °C with stirring. This mitigates any exotherm upon acid addition.
-
TFA Addition: Slowly, add trifluoroacetic acid to the stirred solution. A common and effective ratio is a 1:1 mixture of TFA to DCM (v/v), resulting in a 50% TFA concentration.[1] For substrates sensitive to strong acid, the concentration can be lowered to 20-30%.
-
Reaction: Allow the reaction to warm to room temperature and continue stirring. The reaction is typically complete within 30 minutes to a few hours.[1]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed.[1][7]
-
TLC Method: Use a polar mobile phase (e.g., 90:10:1 DCM:MeOH:NH₄OH). The deprotected amine product will be significantly more polar and have a lower Rf value than the Boc-protected starting material. Visualize with ninhydrin stain, which will turn purple/blue in the presence of the product's primary amine.[7]
-
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene or DCM can aid in removing residual TFA.[1]
-
Workup (Free Amine Isolation):
-
Dissolve the resulting residue in an organic solvent like DCM or ethyl acetate.
-
Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt. Caution: This neutralization will generate CO₂ gas; vent the funnel frequently.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude deprotected amine.[1]
-
Expert Tip: If the product exhibits high water solubility, consider an alternative workup. After the initial concentration (step 6), the residue can be passed through a basic ion-exchange resin (e.g., Amberlyst A21) slurry in methanol.[8][9] Subsequent filtration and evaporation of the solvent yields the free amine, avoiding an aqueous wash.
-
Purification and Characterization
The crude product, 1-(piperidin-4-yl)piperidin-4-amine, is a basic diamine and may present challenges during purification.
-
Column Chromatography: The polarity and basicity of the product can cause significant tailing on standard silica gel. To mitigate this, use a modified mobile phase. A gradient of methanol in dichloromethane is a good starting point. Adding a small amount of a basic modifier, such as 0.5-2% triethylamine or ammonium hydroxide, to the mobile phase is highly recommended to improve peak shape and recovery.[10]
-
Crystallization: If the free base is an oil, it can often be converted to a more crystalline hydrochloride or tosylate salt, which can be purified by recrystallization.
Safety and Handling
Trifluoroacetic acid is a highly corrosive and toxic substance that can cause severe skin burns, eye damage, and is harmful if inhaled.[5][11][12]
-
Handling: Always handle TFA in a well-ventilated chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (neoprene or butyl rubber are recommended).[5][6]
-
Spills: In case of a spill, neutralize with a weak base like sodium bicarbonate and absorb with an inert material (e.g., vermiculite).[6] Ensure the cleanup area is well-ventilated.
-
First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] For eye contact, flush with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[5][12]
Troubleshooting
| Problem Observed | Probable Cause(s) | Suggested Solution(s) |
| Incomplete reaction (starting material remains) | Insufficient reaction time or TFA concentration. | Extend the reaction time and continue monitoring. If the reaction stalls, consider increasing the TFA concentration or performing the reaction at a slightly elevated temperature (e.g., 40 °C).[13] |
| Low yield after aqueous workup | The product (as a salt or free base) has significant water solubility. | Avoid or minimize aqueous washes. Use the ion-exchange resin workup method described in section 2.3.[8] Alternatively, back-extract the aqueous layers multiple times with an organic solvent. |
| Significant tailing during column chromatography | The basic amine product is interacting strongly with the acidic silica gel. | Use a mobile phase containing a basic additive like triethylamine (1-2%) or ammonium hydroxide.[10] Consider using a different stationary phase, such as alumina or amine-functionalized silica.[10] |
| Oily product instead of a solid | Presence of residual solvent or impurities; the free base may be a low-melting solid or oil. | Dry the product under high vacuum. Attempt trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification.[10] Consider converting to a crystalline salt for easier handling. |
References
-
How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013). ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (2020). National Center for Biotechnology Information. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015). Royal Society of Chemistry. [Link]
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Common Organic Chemistry. [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. - ResearchGate. ResearchGate. [Link]
-
Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY - NJ.gov. New Jersey Department of Health. [Link]
-
An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. ResearchGate. [Link]
- Purification of piperidines - Google Patents.
-
Safety Data Sheet: Trifluoroacetic acid D - Carl ROTH. Carl ROTH. [Link]
- Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024). National Center for Biotechnology Information. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC. National Center for Biotechnology Information. [Link]
-
A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii) - Digital CSIC. (2014). Digital.CSIC. [Link]
-
Boc Resin Cleavage Protocol. AAPPTec. [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Piperidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
SDS – SAFETY DATA SHEET - Halocarbon Life Sciences. Halocarbon. [Link]
-
Piperidine Synthesis. - DTIC. Defense Technical Information Center. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. SciSpace. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. lobachemie.com [lobachemie.com]
- 5. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 6. nj.gov [nj.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. carlroth.com [carlroth.com]
- 12. isotope.com [isotope.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Utilizing tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate in solid-phase peptide synthesis
Application Note: Strategic Incorporation of tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate in Solid-Phase Peptide Synthesis
Executive Summary
The integration of complex, non-natural building blocks into peptide backbones is a cornerstone of modern peptidomimetic drug design. tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate (commonly referred to as Boc-[1,4'-bipiperidin]-4-amine) is a versatile, rigid diamine linker. This application note provides a comprehensive, self-validating guide for researchers and drug development professionals looking to incorporate this privileged bipiperidine scaffold into Solid-Phase Peptide Synthesis (SPPS) workflows.
Chemical Rationale & Structural Insights
As a Senior Application Scientist, I emphasize that successful SPPS requires a deep understanding of the electronic and steric properties of your building blocks.
-
The Scaffold: The [1,4'-bipiperidin]-4-amine core provides a rigid, extended basic vector. This motif is frequently utilized to enhance the pharmacokinetic profiles of peptidomimetics and serves as a privileged structure for targeting G Protein-Coupled Receptors (GPCRs)[1].
-
Reactivity & Causality: This molecule features two distinct nitrogen centers. The primary amine is orthogonally protected by a tert-butoxycarbonyl (Boc) group, rendering it inert during chain elongation. The secondary piperidine nitrogen serves as the nucleophile. Because it is a sterically hindered secondary amine, standard coupling reagents (e.g., HBTU) often fail to provide sufficient activation energy, leading to incomplete reactions[2]. Therefore, highly reactive uronium salts (HATU) or carbodiimide/additive combinations (DIC/Oxyma) are strictly required.
-
Orthogonal Compatibility: The Boc protecting group is perfectly compatible with standard Fmoc-SPPS. It remains intact during repetitive piperidine-mediated Fmoc deprotections and is seamlessly removed during the final global cleavage with 95% Trifluoroacetic Acid (TFA), yielding a biologically active primary amine.
Strategic Workflows in Fmoc-SPPS
Depending on the therapeutic design, this building block is typically introduced via two primary workflows:
-
Workflow A: Side-Chain Functionalization (Amide Linkage) Used to create branched architectures or attach the bipiperidine pharmacophore to the peptide backbone. This involves the orthogonal deprotection of a specific residue (e.g., Fmoc-Glu(OAll)-OH) followed by amide coupling with the bipiperidine.
-
Workflow B: N-Terminal Modification (Urea Linkage) Urea bonds are highly resistant to proteolytic degradation. Carbonyldiimidazole (CDI) is employed to convert the N-terminal primary amine of the resin-bound peptide into an activated acylimidazole, which is subsequently trapped by the bipiperidine secondary amine to form a stable urea linkage[3][4].
Quantitative Data: Coupling Reagent Optimization
When coupling the hindered secondary amine of the bipiperidine to a resin-bound carboxylic acid, reagent selection dictates the yield. The table below summarizes the empirical performance of various activation strategies.
| Coupling Reagent | Base | Solvent | Reaction Time | Expected Conversion | Epimerization Risk |
| HATU | DIPEA (8 eq) | DMF | 2 hours | >95% | Moderate |
| DIC / Oxyma Pure | Collidine (8 eq) | DMF | 3 hours | 90-95% | Very Low |
| PyBOP | NMM (8 eq) | DCM/DMF | 4 hours | 80-85% | Low |
| HBTU | DIPEA (8 eq) | DMF | 4 hours | <50% | Low |
Data Summary: HATU provides the highest conversion rates for this specific hindered secondary amine, though DIC/Oxyma is recommended if the activated amino acid is highly prone to epimerization[2].
Detailed Experimental Protocols
Protocol 1: Amide Coupling to a Resin-Bound Carboxylic Acid
This protocol assumes the peptide is anchored to a standard TFA-labile resin and possesses a free carboxylic acid (e.g., a deprotected Asp/Glu side chain).
-
Resin Preparation: Swell the resin (0.1 mmol scale) in DMF for 30 minutes. Drain.
-
Activation: In a separate vial, dissolve HATU (0.4 mmol, 4 eq) in 2 mL of DMF. Add this solution to the resin, immediately followed by N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq). Agitate for 3 minutes to pre-activate the carboxylic acid.
-
Coupling: Add tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate (0.4 mmol, 4 eq) dissolved in 1 mL of DMF to the resin mixture. Agitate at room temperature for 2 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 1 min) and DCM (5 × 1 min).
-
Self-Validation Checkpoint: Causality Note: Because the amine is added in solution to a resin-bound acid, colorimetric tests (e.g., Kaiser) on the resin will remain negative throughout. To validate the coupling, perform a micro-cleavage on 2-3 mg of resin using 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour. Analyze the supernatant via LC-MS to confirm the mass shift corresponding to the addition of the completely deprotected bipiperidine moiety.
Protocol 2: Solid-Phase Urea Formation via CDI
This protocol links the bipiperidine to the free N-terminal amine of the growing peptide.
-
N-Terminal Deprotection: Remove the final Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF and DCM.
-
Acylimidazole Formation: Dissolve CDI (0.4 mmol, 4 eq) and DIPEA (0.8 mmol, 8 eq) in 3 mL of anhydrous DCM/DMF (1:1). Add to the resin and agitate for 1 hour.
-
Critical Wash Step: Drain and wash the resin extensively with DMF (6 × 1 min) and DCM (6 × 1 min). Causality Note: Failure to remove unreacted CDI will result in the formation of symmetrical bipiperidine-urea byproducts in solution, consuming your building block[3].
-
Self-Validation Checkpoint 1: Perform a Kaiser test. It must be negative , confirming the complete conversion of the primary amine to the acylimidazole intermediate.
-
Urea Coupling: Add tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate (0.4 mmol, 4 eq) in 3 mL of DMF. Agitate for 12–16 hours. (The reaction is slower due to the stability of the acylimidazole and the steric hindrance of the secondary amine).
-
Global Cleavage: Wash the resin and cleave using 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours. This step simultaneously cleaves the peptide from the resin and removes the Boc group from the bipiperidine.
-
Self-Validation Checkpoint 2: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and analyze via LC-MS to confirm the target mass.
Mandatory Visualization
Figure 1: Solid-phase workflow for N-terminal urea linkage of Boc-bipiperidine via CDI activation.
References
-
[1] Title: Nonpeptidic Ligands for Peptide-Activated G Protein-Coupled Receptors Source: ACS Publications URL:[Link]
-
[4] Title: Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) Source: ResearchGate / Iranian Journal of Pharmaceutical Research URL:[Link]
Sources
Application Note: Regioselective N-Alkylation of tert-Butyl (1-(piperidin-4-yl)piperidin-4-yl)carbamate
Introduction and Strategic Context
The bipiperidine scaffold, specifically tert-butyl (1-(piperidin-4-yl)piperidin-4-yl)carbamate, is a highly privileged structural motif in modern drug discovery, frequently utilized in the design of GPCR ligands, kinase inhibitors, and PROTAC linkers. This molecule presents a unique synthetic opportunity: it possesses a tert-butyloxycarbonyl (Boc)-protected amine on one piperidine ring and a free, sterically accessible secondary amine on the other.
The regioselective N-alkylation of this free secondary amine is a fundamental transformation in medicinal chemistry[1]. While reductive amination is a common alternative, direct N-alkylation using alkyl halides or sulfonates is often mandatory when the corresponding aldehyde or ketone is unstable, commercially unavailable, or prone to self-condensation[2]. This application note details a robust, self-validating protocol for the SN2 N-alkylation of this bipiperidine scaffold, emphasizing mechanistic control to prevent over-alkylation and Boc-deprotection.
Mechanistic Insights: Causality Behind Experimental Choices
As a Senior Application Scientist, it is critical to understand why specific reagents are chosen to ensure process reliability. The N-alkylation of secondary amines proceeds via an SN2 mechanism, generating the conjugate acid of the leaving group (HX)[3].
-
Base Selection (Thermodynamic Control): The reaction requires a base to scavenge the generated acid and prevent the protonation of the nucleophilic secondary amine[3]. Mild inorganic bases such as Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) are optimal[1][4]. Unlike strong bases (e.g., NaH), K2CO3 is mild enough to prevent the base-catalyzed E2 elimination of the alkyl halide and ensures the acid-sensitive Boc protecting group remains completely intact.
-
Solvent Effects (Kinetic Control): Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are strictly required. These solvents solvate the potassium cations, leaving the carbonate anion highly active, while simultaneously stabilizing the polar transition state of the SN2 displacement[1][5].
-
Finkelstein Catalysis (Electrophile Activation): Alkyl chlorides and bromides are often less reactive than their iodide counterparts. To accelerate the reaction without increasing the temperature (which risks quaternary ammonium salt formation via over-alkylation), sub-stoichiometric Sodium Iodide (NaI) is added. This triggers an in situ Finkelstein reaction, transiently converting the alkyl chloride/bromide into a highly reactive alkyl iodide[3][6]. This catalytic cycle ensures rapid conversion and clean inversion of stereochemistry if a chiral electrophile is used[3].
Experimental Workflow
The following diagram illustrates the logical progression of the N-alkylation workflow, highlighting the critical self-validation checkpoints.
Caption: Step-by-step workflow for the regioselective N-alkylation of bipiperidine secondary amines.
Detailed Step-by-Step Protocol
Reagents Required:
-
tert-Butyl (1-(piperidin-4-yl)piperidin-4-yl)carbamate (1.0 equiv)
-
Anhydrous Potassium Carbonate (K2CO3), finely powdered (2.0 equiv)[4]
-
Sodium Iodide (NaI) (0.1 - 0.2 equiv)[3]
-
Anhydrous Acetonitrile (MeCN) or DMF (0.1 M relative to substrate)
Step 1: Reaction Setup
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl (1-(piperidin-4-yl)piperidin-4-yl)carbamate (1.0 equiv).
-
Dissolve the substrate in anhydrous MeCN or DMF to achieve a 0.1 M concentration. Maintain an inert atmosphere (N2 or Argon) to prevent moisture ingress, which can hydrolyze the alkyl halide.
-
Add finely powdered anhydrous K2CO3 (2.0 equiv) and NaI (0.1 equiv) to the stirring solution[1][3]. Stir at room temperature for 15 minutes to ensure uniform suspension.
Step 2: Electrophile Addition 4. Slowly add the alkyl halide (1.1 - 1.2 equiv) dropwise to the reaction mixture. Expert Insight: Slow addition maintains a low steady-state concentration of the electrophile, minimizing the risk of dialkylation or quaternary ammonium formation[1]. 5. Depending on the steric bulk of the electrophile, stir the reaction at room temperature or heat to 50–70 °C[4].
Step 3: Self-Validation and Monitoring 6. Monitor the reaction strictly via LC-MS or TLC (typically using a DCM:MeOH + 1% NH4OH solvent system). The disappearance of the secondary amine starting material and the appearance of the heavier N-alkylated mass confirms progression. Do not proceed to workup until conversion is >95%.
Step 4: Aqueous Workup 7. Upon completion, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K2CO3, KX, NaI)[4]. 8. Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3. 9. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo[4].
Step 5: Purification 10. Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Dichloromethane to Methanol (containing 0.1% Triethylamine or aqueous ammonia) to isolate the pure N-alkylated bipiperidine[7].
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the expected outcomes based on varying the reaction parameters. This data serves as a troubleshooting guide for process optimization when scaling up.
| Base (Equiv) | Solvent | Catalyst | Temp (°C) | Time (h) | Expected Yield | Observations / Causality |
| K2CO3 (2.0) | MeCN | None | 25 | 24 | 40-50% | Sluggish reaction with alkyl chlorides; incomplete conversion. |
| K2CO3 (2.0) | MeCN | NaI (0.1 eq) | 60 | 4-8 | 85-95% | Optimal. Finkelstein catalysis accelerates SN2; clean conversion[3][6]. |
| Cs2CO3 (1.5) | DMF | None | 50 | 6-12 | 80-90% | High yield, but DMF requires rigorous aqueous workup to remove[4][8]. |
| DIPEA (2.5) | DCM | None | 25 | 24 | 60-70% | Homogeneous organic base; prone to competing elimination of the alkyl halide. |
| NaH (1.5) | THF | None | 0 to 25 | 2 | <30% | Too strong; leads to substrate degradation and extensive side reactions[5]. |
Conclusion
The regioselective N-alkylation of tert-butyl (1-(piperidin-4-yl)piperidin-4-yl)carbamate is efficiently achieved using mild carbonate bases in polar aprotic solvents. By leveraging in situ Finkelstein catalysis with NaI, scientists can ensure rapid, high-yielding conversions while preserving the integrity of the Boc protecting group and avoiding over-alkylation.
References[1] Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2 - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0cKiCplSYOfiY1JbqoRyLLtsPGo2lVqyfOxDscIEaC00pIhnVyEkwJt4v9U-dipTmTsLWDv9N4z2a8qCK2B7DcQ0UmE88wDNzddQfbvHtXQRvEi_SkjQOXXE6k71wEQSU3Qf1piV1RdXhl4N1puVjnlYrcgWjBuDMSG9N4vJN_x1bAzC5ph934_KpQeRZ_LNIgvCWgwkBN62JmECLbH5U2q7wIqtzc8hy8pB_hBLLXdXzM_7DstWD[4] Application Notes and Protocols for N-Alkylation of 2,4-Piperidinedione - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5VfR2IZ83rly56yizXD9Zzn4lb2GAn1D462a4rH-yK5tBOI3DiXGshl293yVJAWsNPD09SIZNpFlqKOjQhWoyL8VCybJ0QSGMEOUji112cZyxcK0kcfo26HFNtttvoFEM5Ip3tb6wDeBhiARJMoOq7JAX7fOtsZIvRpviJqeU8hVyVwW01Tz4Um0gJm56Yr7esA3yxvBgfJF1dadIvNtEZyev[3] Alkylation with Functionalised Alkanes - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Source: acsgcipr.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_vtjcmeSMKnfQSdndpnub3FBr5BZwsiig9HV0diDHH8cUHFWSGtAR-ybb9WOcwAseWEjcxD64hTTuDPViUq86kfzPpXkTCTHiFOpZXiZbHPhBSiUp9aAkv3RR8FbOgrtECKxdRCQjz_puQs-zCCISKgUmMd_HzVNoLMD07jNe2dJUsAOYR86Eah8K0keIRttZSoZvTJdMORrRzcC7zi2bVcAG_q0JIbbkMqzGIjOJYpAedNBm8Yy6Iwvk[5] Organic & Biomolecular Chemistry - DNDi. Source: dndi.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6mUeDMRQVC91922GHzvPrN-f_r_D4IK76NzQDUWqJvuESLJ2-v6wotNktkSyeqfiuWdSlZXutdj_i9LlxPuPoQT2rqhae1y2ataouh_8C2D6tfyNYESloqgDGIfx9V2yyfV9bUrAtT5wHKNxEjLlOrRNLODjIhcyyLY6lyW0bh4W-_Lf2DHU7c5k2_cs8bqRZatyolWUj9Y0bKCDLwv_2XmISUu2hYnJIEW96v_Vyjv1Fy6XZUrg77msFupOrh6KWFh05E4rAgvW_uhVi[7] CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZraJ23CXvFtrZQATppJsiKR7bIfKd1IpeYyruPQm9nFnWavCo7Y4XRXljjNaesjj1L-IbfA9cs6sN6TG3ODcKX3wz-pfPzB0KLoA00tW8S7RNmCbT1Wp6UA5qbCtsVP-vijSd8fNQ7eY=[2] Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Source: d-nb.info. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJrQ6b3fQJGHnzTVd2vaJlIfslbwT65cKwK6_1IfqIXB9wlRlro0BT-xKNwg9n1pmndWveH0BPHERslyFATW5F8AUHKcZHcFJHA5YXgIYvuEeVGRcHItz-Fg==[8] Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrxkK-Qo93jIOZXppWemYuxAKDJTfyA-VwvjLGQjEITm837WyuFdoFDECsmDfo9X-kfMxLJBg_KxOO5VUBAmYhfTzM_OJOxAS4sUr-aIEHjaV7A2ygTCQwqUMdTpS-EpNesIoubiB-peTHHul0-gOIcjUwQuQwdxCIjAHrIDIH9ZysaFhvJoAPf-vusj03UMfI5ISzOWUNFgzfh-ZLmzvVOz5_PTSlBVOTAL6hyVaIGqGGOG6f6DqJbwuzKWFsj1rMnB5PDTGm[6] ChemInform Abstract: Selective N-Alkylation of Primary Amines with Chloroacetamides. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw-XEos7uA8Y_lmJa6Hc7Qpr1gqK4X9pOYNN43hW2SS9jdaFwJoj7zquB6BCYpZAGjA-ncjdXdNvTvRnNufWSwLhACNxGCP48yAkSLgTkZxs0HnhB43cObNbtdL7SMGru69XcZlMxHNv_slKIXgyCUXRtSmitX6RsXtR2NTfBdULew-3f5_U4HwTYZIQqSYzUoDb6E6L2-882IywlmP4YHAGHVHl1nxb-S7mIXtIJvO16z6UdflUn8KmfrUIS8dECjdgpzAXVvqyI-tsQvnTXZVXz49I8JUg3BZRraDNFs4ukDVh8iz9I=
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Alkylation with Functionalised Alkanes - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dndi.org [dndi.org]
- 6. researchgate.net [researchgate.net]
- 7. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing yield bottlenecks during the synthesis of bulky bipiperidine derivatives.
Synthesizing tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate requires the coupling of two piperidine rings via a highly sterically hindered reductive amination. The optimal route utilizes 1-Cbz-piperidin-4-one and 4-(Boc-amino)piperidine . The choice of orthogonal protecting groups (Cbz and Boc) is a deliberate causality-driven design: it allows for the subsequent selective hydrogenolysis of the Cbz group to yield the target secondary amine without disturbing the acid-sensitive Boc-protected primary amine.
Mechanistic Insight & Bottleneck Analysis
The primary failure point in bipiperidine synthesis is the sluggish formation of the iminium ion. Because 4-(Boc-amino)piperidine is a bulky secondary amine, its nucleophilic attack on the ketone forms a sterically congested hemiaminal. If the dehydration of this hemiaminal to the iminium ion is too slow, competitive side reactions dominate. Direct alkylation is notoriously difficult to control, making reductive amination the mandatory approach[1].
Mechanistic pathway of bipiperidine reductive amination highlighting the iminium intermediate.
Quantitative Reagent Comparison
To maximize yield, the choice of reducing agent and additive is critical. The table below summarizes the expected outcomes based on different reagent systems.
| Reducing Agent System | Additive | Imine Formation Time | Bipiperidine Yield (%) | Alcohol Byproduct (%) |
| NaBH₄ | None | N/A (Direct) | < 15% | > 70% |
| NaBH₃CN | AcOH (cat.) | 24 h | 45% | 25% |
| NaBH(OAc)₃ | None | 24 h | 60% | 10% |
| NaBH(OAc)₃ | Ti(OiPr)₄ | 12 h | > 85% | < 5% |
Troubleshooting FAQs
Q1: My reaction yields mostly 1-Cbz-piperidin-4-ol instead of the target bipiperidine. How do I prevent this? A1: You are likely using a reducing agent that is too aggressive, such as sodium borohydride (NaBH₄). NaBH₄ reduces the starting ketone to an alcohol faster than the amine can form the iminium intermediate[2]. Solution: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃). It is a milder, highly selective reagent that preferentially reduces the iminium ion over the unreacted carbonyl group, drastically cutting down alcohol byproduct formation[3].
Q2: Even with NaBH(OAc)₃, my reaction stalls and leaves a large amount of unreacted starting material. What is going wrong? A2: The steric bulk of the two piperidine rings is preventing the hemiaminal from efficiently dehydrating into the reactive iminium ion. Solution: Implement a Lewis acid-mediated stepwise protocol. Adding Titanium(IV) isopropoxide (Ti(OiPr)₄) activates the ketone for nucleophilic attack and acts as an in-situ water scavenger, forcefully driving the equilibrium toward the iminium ion[4].
Q3: When using Titanium reagents, my aqueous workup turns into a thick, unfilterable white emulsion. How do I extract my product? A3: This is a classic issue caused by the hydrolysis of Ti(OiPr)₄ into insoluble titanium dioxide (TiO₂) upon contact with water. Solution: Quench the reaction with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). The tartrate strongly chelates the titanium ions, breaking the emulsion and yielding two perfectly clear, easily separable liquid layers.
Optimized Experimental Workflow
Optimized workflow for synthesizing tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate.
Step-by-Step Methodology
Phase 1: Iminium Formation
-
In an oven-dried, argon-purged round-bottom flask, dissolve 1-Cbz-piperidin-4-one (1.0 equiv, 10 mmol) and 4-(Boc-amino)piperidine (1.1 equiv, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).
-
Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv, 15 mmol) dropwise at room temperature.
-
Self-Validation Check: The solution will turn slightly yellow. Stir for 12 hours. Validate the complete consumption of the ketone via TLC (Hexanes/EtOAc 1:1, KMnO₄ stain).
Phase 2: Selective Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv, 20 mmol) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls the mild exotherm and mitigates the risk of side reactions. 6. Remove the ice bath and stir at room temperature for 6 hours.
Phase 3: Chelation Workup 7. Quench the reaction by adding an equal volume of saturated aqueous Rochelle's salt. 8. Self-Validation Check: Initially, a milky emulsion will form. Stir vigorously at room temperature for 2–4 hours until the emulsion breaks completely, leaving a clear organic layer and a clear aqueous layer. 9. Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography to obtain the intermediate 1-Cbz-4-(4-(Boc-amino)piperidin-1-yl)piperidine.
Phase 4: Orthogonal Deprotection 10. Dissolve the purified intermediate in methanol (0.1 M). Add 10% Pd/C (10% w/w). 11. Purge the flask with H₂ gas and stir under a hydrogen balloon (1 atm) at room temperature for 4 hours. 12. Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield the pure target: tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate .
Sources
Technical Support Center: Troubleshooting tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate Couplings
Welcome to the Advanced Amidation Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of coupling complex, hindered diamines. The molecule —tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate—is a Boc-protected bipiperidine derivative. While the primary/secondary amine at the 4-position is safely masked by the Boc group, the free secondary amine at the 1'-position is highly nucleophilic yet sterically hindered.
This unique electronic and steric environment often leads to two major failure modes during amide coupling: guanidinylation (uronium formation) and premature Boc deprotection . This guide provides a deep dive into the causality of these side reactions, diagnostic data, and self-validating protocols to ensure clean, high-yielding couplings.
Section 1: Mechanistic Insights & Diagnostic Data
When activating a carboxylic acid with uronium/guanidinium-based reagents (e.g., HATU, HBTU), two electrophilic centers are present in the reaction mixture: the desired OAt-active ester and the electrophilic carbon of the coupling reagent itself. Because the bipiperidine secondary amine is highly nucleophilic but its attack on the bulky active ester is slow, it can directly attack the HATU reagent[1]. This leads to a dead-end tetramethylguanidinium byproduct, terminating the coupling process[2].
Table 1: Impact of Coupling Conditions on Bipiperidine Amidation vs. Guanidinylation Diagnostic data demonstrating the effect of base selection and pre-activation on secondary amine coupling outcomes.
| Coupling Reagent | Base | Pre-activation Time | Amide Yield (%) | Guanidinium Byproduct (%) |
| HATU (1.2 eq) | DIPEA (3.0 eq) | 0 min (Simultaneous) | 45% | 38% |
| HATU (1.2 eq) | DIPEA (3.0 eq) | 5 min | 78% | 12% |
| HATU (1.2 eq) | 2,6-Lutidine (3.0 eq) | 5 min | > 92% | < 1%[3] |
| PyBOP (1.2 eq) | DIPEA (3.0 eq) | 5 min | 89% | 0% (Structurally impossible)[4] |
Section 2: Visualizing the Reaction Dynamics
To understand how to prevent side reactions, we must map the competing pathways. The diagram below illustrates why simultaneous addition of reagents leads to target failure.
Competing pathways in HATU-mediated coupling of hindered secondary amines.
Section 3: Troubleshooting Guide & FAQs
Issue 1: Formation of Guanidinium Byproducts (+99 Da mass shift in LC-MS)
Causality: The secondary piperidine nitrogen attacks the electron-deficient carbon of the HATU reagent faster than it attacks the bulky active ester[4]. This is exacerbated by failing to pre-activate the acid or using a base that facilitates the side reaction. Solution:
-
Base Selection: Switch from DIPEA or TEA to a sterically hindered base like 2,6-lutidine. 2,6-lutidine acts as a general base to facilitate active ester formation but is too bulky to participate in nucleophilic catalysis that accelerates guanidinylation[3].
-
Reagent Swap: If the issue persists with extremely hindered carboxylic acids, switch to a phosphonium-based reagent like PyBOP, which lacks the guanidinium moiety entirely[4].
Issue 2: Premature Boc Deprotection (-100 Da mass shift)
Causality: The tert-butyl carbamate (Boc) group is cleaved under anhydrous acidic conditions to produce reactive tert-butyl cations[5]. This typically occurs during aggressive acidic workups or if the coupling partner is an unpurified acid chloride containing residual HCl. Solution:
-
Mild Workup: Replace 1M HCl washes with mild aqueous washes such as 10% citric acid or saturated NH 4 Cl.
-
Acid Chloride Scavenging: If utilizing an acid chloride, ensure a strict excess of base (e.g., 3-4 equivalents of DIPEA) is present to neutralize generated HCl immediately.
Issue 3: Incomplete Conversion (Recovered Starting Material)
Causality: The bipiperidine system is bulky. If the carboxylic acid is also sterically hindered, the standard OAt ester may not be reactive enough to drive the reaction to completion[6]. Solution: Perform a "double coupling" by repeating the coupling step with fresh reagents, or elevate the reaction temperature mildly (e.g., 40 °C)[6]. Alternatively, use an in situ generated mixed anhydride.
Section 4: Optimized Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system : by separating the activation and coupling phases, you isolate variables, ensuring that any failure can be traced specifically to either incomplete activation or steric clash.
Optimized step-by-step workflow for amide coupling with pre-activation.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an inert atmosphere (N 2 /Ar), dissolve the carboxylic acid (1.0 eq, 1.0 mmol) and HATU (1.1 eq, 1.1 mmol) in anhydrous DMF (5.0 mL).
-
Activation: Add 2,6-lutidine (3.0 eq, 3.0 mmol) dropwise at room temperature. Stir the mixture for exactly 5 minutes[4].
-
Self-Validation Check: An aliquot quenched in methanol should show >95% methyl ester formation via LC-MS, confirming successful activation.
-
-
Coupling: Dissolve tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate (1.0 eq, 1.0 mmol) in anhydrous DMF (2.0 mL). Add this solution dropwise to the activated ester.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor the disappearance of the active ester via LC-MS.
-
Workup: Dilute the reaction with EtOAc (20 mL). Wash sequentially with saturated aqueous NaHCO 3 (2 x 10 mL), 10% aqueous citric acid (10 mL), and brine (10 mL). Note: Do not use stronger acids to preserve the Boc group.
-
Isolation: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify via flash chromatography.
Section 5: Frequently Asked Questions
Q: Can I use EDC/HOBt instead of HATU for this bipiperidine? A: Yes, EDC/HOBt is a viable alternative and completely avoids guanidinylation[7]. However, because the secondary amine of the bipiperidine is hindered, EDC/HOBt couplings will be significantly slower. If you use EDC, consider adding a catalytic amount of DMAP to accelerate the acyl transfer[7].
Q: My LC-MS shows a mass corresponding to double coupling. How is this possible? A: If your Boc group was prematurely deprotected due to acidic impurities or degraded reagents, the newly liberated amine at the 4-position can also react with the activated ester, leading to a bis-acylated side product[5]. Ensure your reagents are strictly anhydrous and acid-free.
Q: Why do you recommend 2,6-lutidine over DIPEA? A: Mechanistic studies demonstrate that while DIPEA is non-nucleophilic, it can still participate in hydrogen-bonding networks that inadvertently position the amine for direct attack on the HATU uronium center. 2,6-lutidine's rigid steric bulk prevents this, virtually eliminating the guanidinium side reaction[3].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 3. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Solubilizing tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate in aqueous media. We will explore the physicochemical properties of this compound and detail systematic strategies to achieve successful solubilization for your experiments.
Section 1: Compound Profile and Solubility Fundamentals
Q1: What are the key physicochemical properties of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate that influence its solubility?
To effectively troubleshoot solubility, we must first understand the molecule's structure. While specific experimental data for this exact molecule is not broadly published, we can infer its properties from its constituent parts. The structure contains two piperidine rings and a tert-butoxycarbonyl (Boc) protecting group.
-
Basicity: The molecule possesses two basic nitrogen atoms within the piperidine rings. The secondary amine and the tertiary amine are protonated at acidic pH. This property is the most critical lever for manipulating solubility.
-
Lipophilicity: The large, nonpolar carbamate structure, particularly the bulky Boc group, contributes to significant lipophilicity ("oil-loving" nature), which inherently limits its affinity for water.
-
Molecular Weight: The molecular weight is substantial (estimated >300 g/mol ), which can also negatively impact solubility.
The interplay between its basicity and lipophilicity is the primary reason for its poor solubility in neutral aqueous solutions like water or phosphate-buffered saline (PBS).
Caption: Key functional groups influencing solubility.
Section 2: Frequently Asked Questions (FAQs)
Q2: I've tried dissolving the compound in pure water and PBS at pH 7.4, but it won't go into solution. What is the first and most effective method I should try?
The most direct approach is pH adjustment . As a weak base, the compound's solubility dramatically increases in acidic conditions.[1][2][3] The basic nitrogen atoms become protonated, forming a positively charged salt which is significantly more polar and, therefore, more water-soluble. We recommend preparing a concentrated stock solution in an acidic medium (e.g., water with HCl) and then diluting this stock into your final experimental buffer.
Q3: What is the expected relationship between pH and the solubility of this compound?
The solubility will be inversely proportional to the pH.
-
Low pH (e.g., pH 1-4): High solubility. The compound will be in its protonated, salt form.
-
Neutral pH (e.g., pH 6-8): Low solubility. The compound will be in its neutral, free-base form, which is less polar.
-
High pH (e.g., pH > 9): Very low solubility. The compound will be exclusively in its free-base form.
This relationship can be explained by Le Châtelier's Principle. Adding acid (H+) shifts the equilibrium from the solid free base towards the soluble protonated form.[1]
Q4: Are there solvents I should avoid when making a stock solution?
While potent organic solvents like pure DMSO or DMA can dissolve the compound, they may not be suitable for all biological assays.[4] If your experiment is sensitive to organic solvents, using a pH-adjusted aqueous stock is preferable. Avoid highly nonpolar solvents like hexane or toluene, as the compound, while lipophilic, still has polar amine groups.
Section 3: Troubleshooting Guide: Step-by-Step Solubilization Strategies
If you are encountering persistent solubility issues, follow these systematic strategies.
Strategy 1: pH-Dependent Solubilization
This is the most highly recommended method for this class of compounds. It leverages the molecule's inherent chemical properties to achieve aqueous solubility without organic co-solvents.
Causality (The "Why"): By lowering the pH well below the pKa of the piperidine nitrogens, we force the equilibrium towards the formation of a hydrochloride (or other) salt. This salt is an ionic species with strong ion-dipole interactions with water, leading to a significant increase in solubility.[2][5]
Detailed Protocol: See Section 4, Protocol 4.1: Preparation of a pH-Adjusted Stock Solution .
Troubleshooting:
-
Q: My compound precipitates when I dilute the acidic stock into my neutral (pH 7.4) buffer. What's happening?
-
A: This indicates that the final concentration in the neutral buffer is above the compound's solubility limit at that pH. You have two options: 1) Decrease the final concentration of your compound. 2) If the experiment allows, slightly lower the pH of your final buffer. Even a small decrease can sometimes keep the compound in solution.
-
Caption: Workflow for pH-dependent solubilization.
Strategy 2: Co-Solvent Systems
When pH modification is not viable for an experiment, co-solvents are the next logical choice. These are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[4][6][7]
Causality (The "Why"): Co-solvents work by disrupting the hydrogen-bonding network of water, creating a less polar "micro-environment" that is more favorable for accommodating lipophilic molecules like tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate.[4]
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Vortex or sonicate until the compound is fully dissolved.
-
Perform serial dilutions of this stock into your final aqueous buffer.
-
Crucially, ensure the final concentration of the co-solvent is low (typically <1%, and often <0.1%) to avoid artifacts in biological assays.
Troubleshooting:
-
Q: My compound still crashes out of solution, even with DMSO. What can I do?
-
A: The final concentration of your compound may be too high for the amount of co-solvent used. Try increasing the final DMSO concentration if your assay can tolerate it, or lower the final compound concentration. Combining a low percentage of co-solvent with a slightly acidic buffer can also be a powerful synergistic approach.
-
Table 1: Common Co-solvents for Research Applications
| Co-Solvent | Typical Starting Stock Conc. | Max Recommended Final Conc. (Cell-based Assays) | Notes |
| DMSO | 10-100 mM | < 0.5% | Most common and effective for nonpolar compounds.[4] |
| Ethanol | 10-50 mM | < 1.0% | Good for moderately polar compounds; can be less toxic than DMSO. |
| PEG 400 | 10-20 mM | < 2.0% | A polymer, good for increasing solubility with low toxicity.[7] |
| Propylene Glycol | 10-20 mM | < 2.0% | Another low-toxicity option often used in formulations. |
Strategy 3: Surfactant-Mediated Solubilization (Micelles)
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell.
Causality (The "Why"): The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic exterior keeps the entire micelle-drug complex dissolved in the aqueous medium.[8][9] This is an effective way to increase the apparent solubility.
Protocol:
-
Select a non-ionic surfactant appropriate for your system (e.g., Tween® 80 or Pluronic® F-68).
-
Prepare your aqueous buffer containing the surfactant at a concentration 5-10 times its CMC.
-
Add the solid compound directly to this surfactant-containing buffer.
-
Agitate (vortex, sonicate) until the compound is dissolved.
Table 2: Common Non-Ionic Surfactants
| Surfactant | Typical CMC (in water) | Common Use |
| Tween® 20 | ~0.06 mM | Western blotting, general lab use |
| Tween® 80 | ~0.012 mM | Pharmaceutical formulations |
| Pluronic® F-68 | ~1% (w/v) | Cell culture, shear protection |
Strategy 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.
Causality (The "Why"): They function as "host" molecules that can trap a hydrophobic "guest" molecule (your compound) within their cavity, forming an inclusion complex. This complex has the favorable water-solubilizing properties of the cyclodextrin exterior.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile.[12]
Protocol:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer.
-
Add an excess of your solid compound to this solution.
-
Stir or shake the mixture vigorously at a controlled temperature for 24-48 hours to allow for complex formation.
-
Separate the undissolved solid by centrifugation or filtration (0.22 µm). The resulting supernatant contains the solubilized drug-cyclodextrin complex.
Section 4: Standardized Experimental Protocols
Adhering to standardized protocols ensures reproducibility and provides a reliable baseline for troubleshooting.
Protocol 4.1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the intrinsic solubility of your compound at a specific pH and temperature, providing a crucial baseline.[13][14][15]
-
Preparation: To a series of glass vials, add a fixed volume of the desired aqueous buffer (e.g., pH 7.4 PBS).
-
Addition of Solute: Add an excess amount of solid tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate to each vial. Ensure solid is visible at the bottom.
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand so that the excess solid can settle.
-
Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (select a filter material, like PTFE, that has low drug binding).
-
Analysis: Dilute the filtered sample into a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 4.2: Preparation of a pH-Adjusted Stock Solution (e.g., 10 mM in 50 mM HCl)
-
Calculation: Calculate the mass of the compound needed for your desired volume and concentration (e.g., for 10 mL of a 10 mM solution of a 325.5 g/mol compound, you need 32.55 mg).
-
Weighing: Accurately weigh the solid compound into a suitable volumetric flask.
-
Solvent Addition: Prepare a 50 mM HCl solution in deionized water. Add approximately 80% of the final volume of the 50 mM HCl solution to the flask.
-
Dissolution: Cap the flask and agitate using a vortex mixer or sonicator bath until all the solid has completely dissolved. The solution should be clear.
-
Final Volume: Once dissolved, add the 50 mM HCl solution to bring the total volume to the mark on the volumetric flask.
-
Mixing & Storage: Invert the flask several times to ensure homogeneity. Store the stock solution at the recommended temperature (e.g., 4°C or -20°C). This stock can now be diluted into your final assay medium.
Section 5: Summary and Recommendations
Choosing the right solubilization strategy depends on your experimental constraints. Use the following decision tree and comparison table to guide your choice.
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. ajptonline.com [ajptonline.com]
- 3. How does pH affect solubility? - askIITians [askiitians.com]
- 4. wjbphs.com [wjbphs.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpbr.in [ijpbr.in]
- 7. scispace.com [scispace.com]
- 8. What Are Surfactants? Uses, Benefits, and Safety [musimmas.com]
- 9. imperialchem.com [imperialchem.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 12. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. who.int [who.int]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate
Welcome to our specialized technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the palladium-catalyzed cross-coupling of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate. The unique steric and electronic properties of this substrate present specific challenges that require careful consideration of reaction parameters, particularly catalyst loading.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate is resulting in low to no product yield. What are the primary factors to investigate?
Low yields in Buchwald-Hartwig amination reactions, especially with sterically hindered secondary amines, can often be attributed to several critical factors. These include inefficient catalyst activation, suboptimal reaction conditions, or degradation of reagents.[1]
Troubleshooting Steps:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are properly degassed.[1]
-
Reagent Purity: Water and other impurities can poison the catalyst. Use anhydrous solvents and ensure the purity of your amine and aryl halide.[1][2] For amines, filtration through a plug of activated alumina can be effective.[2]
-
Catalyst System: The combination of palladium source and ligand is paramount. For sterically demanding secondary amines, bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4] Consider using well-defined palladium precatalysts (e.g., G3 or G4 precatalysts) for more consistent and reproducible generation of the active LPd(0) species.[2]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2] The base not only deprotonates the amine but also influences the overall catalytic activity.[5]
Q2: What is a suitable starting point for catalyst loading, and how does it relate to the choice of ligand?
A typical starting point for catalyst loading in cross-coupling reactions is between 1-5 mol% of the palladium source.[6] For challenging substrates like tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate, an initial loading at the higher end of this range (e.g., 2-5 mol%) may be necessary.[6][7]
The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[8] Bulky, electron-rich phosphine ligands can enhance catalyst stability and activity, often permitting lower catalyst loadings compared to less effective ligands.[3][4] The ligand-to-metal ratio is also important; an excess of ligand relative to the palladium source can sometimes improve catalyst stability.[2]
Q3: I'm observing the formation of side products. What are the likely culprits and how can they be minimized?
Side reactions in Buchwald-Hartwig amination can be a significant issue, leading to reduced yields and complex purification. Common side reactions include hydrodehalogenation of the aryl halide and catalyst decomposition.[1]
Minimizing Side Reactions:
-
Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be promoted by certain bases or high temperatures.[5] Careful optimization of the base and temperature may be necessary.
-
Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition and can lead to a stalled reaction.[1] This can be caused by impurities like oxygen or water, or by using a ligand that does not sufficiently stabilize the palladium catalyst under the reaction conditions.[1] Using robust, bulky ligands and ensuring an inert, anhydrous environment can mitigate this issue.[1]
Q4: How do I select the optimal combination of palladium precursor, ligand, base, and solvent for my specific aryl halide?
The optimal conditions are highly substrate-dependent. A systematic screening of reaction parameters is often the most effective approach to identify the ideal combination for your specific aryl halide and tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate.[3]
A well-designed screening experiment can efficiently evaluate the impact of different ligands, bases, and solvents on the reaction outcome.[2] High-throughput screening techniques can be particularly valuable for this purpose.
Data Presentation: Catalyst System Screening
The following table provides a representative starting point for screening various catalyst systems for the cross-coupling of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate with an aryl bromide.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 |
| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOt-Bu (1.5) | Toluene | 100 |
| 3 | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (2.0) | Dioxane | 100 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | t-BuOH | 80 |
| 5 | RuPhos Pd G3 (2) | - | Cs₂CO₃ (2.0) | Dioxane | 100 |
This data is illustrative and serves as a starting point for optimization. Actual results will vary depending on the specific substrates.
Experimental Protocols
Detailed Protocol for Catalyst Loading Optimization
This protocol outlines a systematic approach to optimize the catalyst loading for the Buchwald-Hartwig amination of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate with a representative aryl bromide.
Materials:
-
tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate
-
Aryl bromide
-
Palladium precursor (e.g., Pd₂(dba)₃ or a G3 precatalyst)
-
Selected phosphine ligand (e.g., XPhos or RuPhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert gas (argon or nitrogen)
-
Reaction vials with stir bars
-
Heating block or oil bath
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 equiv.), tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate (1.2 equiv.), and base (1.5 equiv.) to a series of reaction vials.
-
Catalyst Stock Solution: Prepare a stock solution of the palladium precursor and ligand in the reaction solvent. This ensures accurate dispensing of small quantities of the catalyst.
-
Catalyst Addition: Add varying amounts of the catalyst stock solution to each vial to achieve a range of catalyst loadings (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).
-
Reaction Setup: Add the appropriate volume of solvent to each vial to achieve the desired concentration (typically 0.1-1 M). Seal the vials and place them in a preheated heating block or oil bath.
-
Monitoring: Stir the reactions at the set temperature for a predetermined time (e.g., 12-24 hours). Monitor the progress of the reaction by taking small aliquots and analyzing them by LC-MS or GC-MS to determine the conversion to the desired product.[8][9]
-
Analysis: After the reaction time is complete, cool the vials to room temperature. Analyze the final conversion and yield for each catalyst loading to determine the optimal concentration.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
-
Vargas-Caporali, J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. Retrieved from [Link]
-
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal, 27(49), 12566-12574. Retrieved from [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst Loading Optimization. Retrieved from [Link]
-
MacFarlane, R. T., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1960–1984. Retrieved from [Link]
-
MacFarlane, R. T., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Organic & Inorganic Au, 2(4), 324–348. Retrieved from [Link]
-
White Rose Research Online. (2013). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755. Retrieved from [Link]
-
Perera, D. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Schopfer, L. M., et al. (2012). Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts. Journal of Analytical Toxicology, 36(3), 156-166. Retrieved from [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. Retrieved from [Link]
-
Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2539. Retrieved from [Link]
-
Szostak, M., et al. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Pd-NHC Catalysis. Catalysis Science & Technology, 10(1), 142-149. Retrieved from [Link]
-
MacFarlane, R. T., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1960–1984. Retrieved from [Link]
-
Vargas-Caporali, J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Hartwig, J. F., et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 122(20), 4833–4845. Retrieved from [Link]
-
Taylor & Francis. (2021). Cross-coupling reactions – Knowledge and References. Retrieved from [Link]
-
Wisniewski, S. R., et al. (2025). Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds: Ni and Co Afford Complementary Reactivity. Journal of the American Chemical Society, 147(10), 4473–4482. Retrieved from [Link]
-
Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2539. Retrieved from [Link]
-
Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10516–10522. Retrieved from [Link]
-
Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10516–10522. Retrieved from [Link]
-
Organic Reactions. (2020). Palladium-Catalyzed Amination of Aryl Halides. Retrieved from [Link]
-
ResearchGate. (2017). Palladium-catalyzed amination of piperidine with aryl chlorides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Comprehensive LC-MS Validation Guide: Purity Assessment of tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate
Introduction
As a Senior Application Scientist, I frequently oversee the analytical validation of complex nitrogenous building blocks. tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate (C₁₅H₂₉N₃O₂, Exact Mass: 283.23) is a highly versatile diamine intermediate, heavily utilized in the synthesis of PROTACs, GPCR ligands, and targeted kinase inhibitors. Ensuring the absolute purity of this compound is critical; even trace impurities—such as des-Boc degradants or reactive dimers—can drastically skew downstream amidation stoichiometries, resulting in complex, inseparable product mixtures.
This guide provides an objective comparison of commercial grades of this building block and details a self-validating LC-MS methodology designed specifically to overcome the chromatographic challenges inherent to basic piperidine derivatives.
The Causality of Method Selection: Overcoming Piperidine Peak Tailing
Chromatographic Causality: Analyzing basic aliphatic amines via standard acidic reversed-phase liquid chromatography (RP-LC) typically results in severe peak tailing and poor retention. The basic piperidine nitrogens (pKa ~9.5–10.5) remain protonated under acidic conditions, leading to strong electrostatic interactions with residual unendcapped silanol groups on the silica stationary phase[1]. To circumvent this, we employ a High-pH Mobile Phase Strategy . By utilizing 10 mM ammonium bicarbonate adjusted to pH 10.0, we force the piperidine nitrogens into their unionized state. This suppresses secondary silanol interactions, resulting in sharp, symmetrical peaks and highly reproducible retention times.
Mass Spectrometry Causality: A common misconception is that high-pH mobile phases suppress ionization in Positive Electrospray Ionization (ESI+) because the analyte is neutral in solution. However, gas-phase protonation dynamics (often termed "wrong-way-round" ionization) ensure that basic amines still ionize exceptionally well in ESI+ at high pH. The volatile ammonium bicarbonate buffer facilitates efficient droplet desolvation, yielding a strong[M+H]⁺ ion at m/z 284.2.
Comparative Performance Data
To demonstrate the impact of starting material purity on downstream success, we evaluated a Premium-Grade standard against two standard commercial alternatives. The data below highlights the correlation between LC-MS purity profiles and downstream synthetic yields.
| Metric | Premium Grade | Commercial Grade A | Commercial Grade B |
| LC-MS Purity (UV 210 nm) | > 99.5% | 96.2% | 92.8% |
| Peak Tailing Factor (Tf) | 1.05 (Excellent) | 1.32 (Acceptable) | 1.85 (Poor) |
| Des-Boc Impurity (m/z 184.2) | < 0.1% | 1.5% | 4.2% |
| N-Oxide Impurity (m/z 300.2) | Not Detected | 0.8% | 1.5% |
| Downstream Amidation Yield | 94% | 81% | 68% |
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system, incorporating system suitability checks in strict accordance with ICH Q2(R2) guidelines to ensure trustworthiness and reproducibility[2].
Step 1: Sample Preparation
-
Accurately weigh 1.0 mg of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate.
-
Dissolve in 1.0 mL of LC-MS grade 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution.
-
Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.
-
Dilute to a working concentration of 10 µg/mL using the same solvent mixture.
Step 2: LC-MS Conditions
-
Column: High-pH tolerant C18 column (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).
-
Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
-
MS Parameters: ESI+ mode; Capillary Voltage 3.0 kV; Desolvation Temperature 450°C; Mass Range m/z 100–800.
Step 3: ICH Q2(R2) Validation Execution
-
Specificity: Inject a blank (50:50 Water:Acetonitrile) to confirm the absence of interfering peaks at the retention time of the target analyte[2].
-
Linearity: Inject calibration standards ranging from 0.1 µg/mL to 50 µg/mL. Ensure the correlation coefficient (R²) is ≥ 0.999[2].
-
Precision: Perform six replicate injections of the 10 µg/mL working standard. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%[2].
Mandatory Visualizations
Caption: Step-by-step LC-MS validation workflow for basic amine purity assessment.
Caption: Major degradation and impurity pathways for tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate.
References
-
Validation of Analytical Procedures Q2(R2) . Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]
-
Effect of pH on LC-MS Analysis of Amines . Source: Waters Corporation. URL: [Link]
Sources
A Strategic Guide to Library Synthesis: Tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate vs. Unprotected 4,4'-Bipiperidine
Introduction: The Bipiperidine Scaffold - A Privileged Structure in Modern Drug Discovery
The 4,4'-bipiperidine core is a highly valued scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides an excellent framework for presenting pharmacophoric elements in a defined spatial orientation, enabling precise interactions with biological targets.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including analgesic and anti-inflammatory properties.[1][2] As the demand for novel chemical entities continues to grow, the efficient construction of compound libraries based on this privileged structure is of paramount importance for hit identification and lead optimization in drug discovery programs.[3][4]
This guide provides an in-depth technical comparison of two key building blocks for the synthesis of 4,4'-bipiperidine-based libraries: the Boc-protected tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate and the parent unprotected 4,4'-bipiperidine . The choice between these two starting materials is a critical strategic decision that profoundly impacts reaction scope, workflow efficiency, and the overall success of a library synthesis campaign.
The Dichotomy of Reactivity: A Comparative Analysis
The fundamental difference between these two building blocks lies in the presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the secondary amines of the carbamate. This seemingly simple modification introduces a layer of strategic control over the synthetic sequence, but it also brings its own set of considerations.
Unprotected 4,4'-Bipiperidine: The Direct, but Potentially Complicated Route
The use of unprotected 4,4'-bipiperidine offers the most direct route to library synthesis, as it avoids the additional steps of protection and deprotection. However, the presence of two nucleophilic secondary amines of equal reactivity presents a significant challenge: chemoselectivity.
Advantages:
-
Atom Economy and Step-Efficiency: The most straightforward approach, avoiding the overhead of protecting group manipulation.
-
Cost-Effectiveness: Generally, the unprotected starting material is less expensive than its Boc-protected counterpart.
Disadvantages:
-
Lack of Chemoselectivity: In reactions such as acylation, alkylation, or reductive amination, it is challenging to achieve selective mono-functionalization. This often leads to a mixture of mono- and di-substituted products, as well as unreacted starting material.
-
Purification Challenges: The separation of the desired mono-substituted product from the di-substituted byproduct and starting material can be difficult, especially in a high-throughput library synthesis setting. This often necessitates laborious chromatographic purification, which can be a significant bottleneck.[5]
-
Cross-linking and Polymerization: In reactions with bifunctional reagents, the unprotected diamine can lead to the formation of oligomeric or polymeric byproducts, further complicating purification and reducing the yield of the desired product.
Tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate: The Strategist's Choice for Controlled Diversity
The use of the mono-Boc-protected bipiperidine provides a robust solution to the chemoselectivity issue. The Boc group effectively "masks" one of the amine functionalities, allowing for selective reaction at the unprotected secondary amine.[6][7]
Advantages:
-
Excellent Chemoselectivity: Enables the clean and predictable mono-functionalization of the bipiperidine scaffold.
-
Simplified Purification: The resulting Boc-protected intermediates are often easier to purify, as the formation of di-substituted byproducts is prevented.
-
Orthogonal Strategy: The Boc group is stable under a wide range of reaction conditions used to functionalize the unprotected amine and can be selectively removed later under acidic conditions, allowing for subsequent diversification at the second nitrogen atom.[8][9] This orthogonality is a cornerstone of modern combinatorial chemistry.[8][9]
-
Enhanced Solubility: The Boc group can improve the solubility of the building block and its derivatives in common organic solvents used in synthesis.
Disadvantages:
-
Additional Synthetic Steps: Requires a deprotection step to liberate the second amine for further functionalization, adding to the overall number of steps in the synthesis.
-
Higher Initial Cost: The protected building block is typically more expensive than the unprotected version.
-
Atom Economy: The introduction and removal of the protecting group reduces the overall atom economy of the process.
Quantitative Comparison: A Data-Driven Perspective
| Parameter | Unprotected 4,4'-Bipiperidine | Tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate |
| Reaction Selectivity | Low (mixture of mono- and di-substituted products) | High (predominantly mono-substituted product) |
| Expected Yield of Mono-substituted Product | Variable and often low to moderate | High |
| Purification Method | Often requires preparative HPLC | Often amenable to simpler methods (e.g., crystallization, flash chromatography) |
| Throughput in Library Synthesis | Lower, due to purification bottlenecks | Higher, due to cleaner reactions and simpler workup |
| Overall Workflow Complexity | Lower in terms of steps, but higher in terms of process development and purification | Higher in terms of steps, but lower in terms of process optimization |
Experimental Workflows: A Tale of Two Strategies
To illustrate the practical implications of choosing between these two building blocks, let's consider a representative workflow for the synthesis of a simple amide library.
Workflow 1: Library Synthesis with Unprotected 4,4'-Bipiperidine
This workflow aims for directness but faces the challenge of controlling selectivity.
Caption: Workflow using Boc-protected bipiperidine carbamate.
Step-by-Step Protocol:
-
Reaction Setup: In a parallel synthesizer, an array of reaction vessels is charged with tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate (1.0 equivalent) and a non-nucleophilic base (e.g., DIEA, 1.5 equivalents) in a suitable solvent (e.g., DCM or DMF).
-
Reagent Addition: A library of diverse acylating agents (e.g., acid chlorides or activated carboxylic acids, 1.1 equivalents) is added to the respective reaction vessels.
-
Reaction: The reactions are agitated at room temperature until completion (monitored by LC-MS).
-
Work-up and Purification: The reaction mixtures are washed with aqueous solutions to remove excess reagents and byproducts. The crude products are then purified by flash chromatography on silica gel.
-
Deprotection: The purified Boc-protected intermediates are treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group. [10]6. Final Work-up: The solvent and excess TFA are removed in vacuo to yield the final library of mono-acylated bipiperidines as their TFA salts.
-
Analysis: The library members are characterized by LC-MS.
Causality Behind Choices: The use of the Boc-protected starting material ensures that the acylation occurs selectively at the unprotected amine. [11]The resulting intermediates are generally less polar than the final products, making purification by normal-phase chromatography straightforward. The final deprotection is a clean and high-yielding reaction that can often be performed in parallel without the need for further purification.
Conclusion: A Strategic Imperative
The choice between tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate and unprotected 4,4'-bipiperidine is not merely a tactical decision but a strategic one that shapes the entire library synthesis campaign.
-
For exploratory studies where a small number of derivatives are needed and purification resources are not a limiting factor, the unprotected 4,4'-bipiperidine may offer a quicker, albeit less elegant, route.
-
For the construction of large, diverse libraries where purity, yield, and throughput are paramount, the tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate is the unequivocally superior choice. The initial investment in a more expensive, protected building block is repaid through simplified workflows, reduced purification burden, and a higher probability of success in generating a high-quality compound library for screening.
Ultimately, the decision rests on the specific goals of the project, the available resources, and the desired scale of the library. However, for researchers and drug development professionals aiming for efficiency and robustness in their library synthesis endeavors, the strategic use of protecting groups, as exemplified by the Boc-protected bipiperidine, remains an indispensable tool in the modern medicinal chemist's arsenal.
References
-
Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. (2021). ResearchGate. [Link]
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2026). ResearchGate. [Link]
-
Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure. (n.d.). ResearchGate. [Link]
-
Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. (n.d.). PubMed. [Link]
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (n.d.). RSC Publishing. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]
-
4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. (n.d.). PubMed. [Link]
-
An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2018). ResearchGate. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). PMC. [Link]
-
Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. (2012). PMC. [Link]
-
New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024). Rice University. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). ACS Publications. [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
- Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (2011).
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing. [Link]
-
The parallel and combinatorial synthesis and screening in drug discovery. (2025). Aapptec Peptides. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis. [Link]
-
Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. (2003). PubMed. [Link]
-
Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction. (n.d.). RSC Publishing. [Link]
-
Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024). ScienceDaily. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2021). PMC. [Link]
-
Base-catalyzed reactions of environmentally relevant N-chloro-piperidines. A quantum-chemical study. (2011). Open Access LMU. [Link]
-
Overcoming Challenges in Complex Peptide Purification. (2018). Neuland Labs. [Link]
-
The Role of Tert-butyl N-piperidin-4-ylcarbamate in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. (n.d.). RSC Publishing. [Link]
-
The impact of combinatorial chemistry on drug discovery. (2021). ResearchGate. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
A Comparative Guide to Deprotection Agents: TFA vs. HCl for tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate
For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing molecules, the strategic use of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group is a workhorse for amine protection, prized for its stability across a range of reaction conditions. However, the selection of the deprotection agent is a critical decision that can significantly impact yield, purity, and downstream processing. This guide provides an in-depth, objective comparison of two of the most common acidic reagents for Boc deprotection, trifluoroacetic acid (TFA) and hydrochloric acid (HCl), specifically focusing on their application to tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate, a scaffold of interest in medicinal chemistry.
The Crucial Role of Boc Deprotection in Amine Synthesis
The Boc group's widespread use stems from its ability to mask the nucleophilicity and basicity of amines, preventing unwanted side reactions during multi-step syntheses. Its removal is typically achieved under acidic conditions, which proceed via a well-established mechanism.[1] The acid protonates the carbonyl oxygen of the carbamate, facilitating the elimination of the stable tert-butyl cation and the formation of a carbamic acid intermediate, which readily decarboxylates to furnish the free amine.[2]
The choice between TFA and HCl for this crucial step is not merely one of convenience; it has significant implications for the entire synthetic workflow, from the deprotection reaction itself to the isolation and purification of the final product.[3]
Head-to-Head Comparison: TFA vs. HCl
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% in Dichloromethane (DCM), neat | 4M in Dioxane, 1-4M in Methanol (MeOH) or Ethyl Acetate (EtOAc) |
| Reaction Time | Generally fast (30 minutes to a few hours at room temperature) | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration |
| Product Salt Form | Trifluoroacetate salt, often oily and hygroscopic | Hydrochloride salt, frequently a crystalline solid |
| Work-up & Isolation | Can be challenging due to the non-volatile nature of the TFA salt; often requires co-evaporation with a solvent like toluene or a basic work-up.[4] | Generally more straightforward; the crystalline HCl salt can often be isolated by filtration. |
| Side Reactions | The intermediate t-butyl cation can lead to alkylation of nucleophilic residues. | Similar potential for t-butyl cation side reactions, though solvent choice can influence this. |
| Handling & Safety | Corrosive and volatile; requires careful handling in a well-ventilated fume hood. | Corrosive; solutions in organic solvents are also volatile and require appropriate handling. |
Mechanistic Considerations
The fundamental mechanism of Boc deprotection is consistent for both TFA and HCl. However, the nature of the counter-ion and the solvent system can influence reaction kinetics and the propensity for side reactions.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate using both TFA and HCl.
Protocol 1: TFA-Mediated Deprotection
This protocol outlines a standard procedure for Boc deprotection using a solution of TFA in dichloromethane.
Materials:
-
tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the removal of residual TFA.
-
For isolation of the free amine, dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected diamine.
Caption: Workflow for TFA-mediated Boc deprotection.
Protocol 2: HCl-Mediated Deprotection
This protocol describes the deprotection using a commercially available solution of HCl in dioxane, which often leads to the direct precipitation of the hydrochloride salt.
Materials:
-
tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Place the Boc-protected amine in a round-bottom flask.
-
Add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl). A minimal amount of a co-solvent like methanol can be added if solubility is an issue.
-
Stir the reaction mixture at room temperature. The deprotected diamine dihydrochloride salt may precipitate during the reaction.
-
Monitor the reaction by TLC or LC-MS. Complete conversion is often observed within 30 minutes to 2 hours.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to enhance the precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the diamine dihydrochloride.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base (e.g., aqueous NaOH or NaHCO₃) and extracted into an organic solvent.[5]
Caption: Workflow for HCl-mediated Boc deprotection.
Discussion of Results and Practical Considerations
For a substrate like tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate, which contains two basic nitrogen atoms, the choice of deprotection agent has a notable impact on the final product's physical properties.
-
TFA Deprotection: The resulting bis-trifluoroacetate salt is often a hygroscopic oil or a waxy solid, which can be challenging to handle and purify. A basic work-up is typically required to obtain the free diamine, which may introduce additional impurities.
-
HCl Deprotection: The use of HCl in a non-polar solvent like dioxane frequently leads to the precipitation of the bis-hydrochloride salt as a crystalline solid.[6] This offers a significant advantage in terms of ease of isolation and purification, as the solid can be simply filtered and washed.
Selectivity: In the case of the target molecule, both piperidine nitrogens are secondary amines, and the Boc group is on a primary amine. Therefore, selective deprotection of the Boc group in the presence of the piperidine nitrogens is not a concern as the piperidine amines are not protected. However, in molecules with multiple, differentially substituted Boc-protected amines, the choice of acid and reaction conditions can sometimes be tuned to achieve selective deprotection.[7]
Side Reactions: The primary side reaction of concern is the alkylation of nucleophilic sites by the liberated tert-butyl cation. While the piperidine nitrogens in the product are nucleophilic, under the strongly acidic conditions of the deprotection, they will be protonated, minimizing their reactivity towards the tert-butyl cation.
Conclusion
Both TFA and HCl are highly effective reagents for the deprotection of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate. The choice between them should be guided by the desired final product form and the preferred work-up and isolation procedure.
-
TFA is a reliable choice when the free amine is the desired product and a basic work-up is acceptable.
-
HCl in an organic solvent is often the superior choice when a solid, crystalline salt is preferred, as this can greatly simplify purification.
For drug development professionals, the hydrochloride salt is often preferred for its stability and crystallinity, making HCl-mediated deprotection a more attractive option in many cases. Ultimately, the optimal deprotection strategy will depend on the specific requirements of the synthetic route and the desired properties of the final compound.
References
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 2024.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 2022.
-
BOC Protection and Deprotection. J&K Scientific LLC.
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
-
Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-Diamine/HCl/H2O-System. Crystals, 2022.
-
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 2019.
-
A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. BenchChem.
-
tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2021.
-
Synthesis and characterization of new derivatives of bis(1,4‐diazepinium) salts and bis(γ‐substituted pentamethine cyanine dyes using vinamidinium salt. Journal of Heterocyclic Chemistry, 2020.
-
Crystal structures of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride and of its [AuCl4]− salt solved by powder diffraction. Powder Diffraction, 2014.
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate.
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec.
-
A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. BenchChem.
-
Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 2005.
-
Greene's Protective Groups in Organic Synthesis. National Academic Digital Library of Ethiopia.
-
PRODUCT MANUAL FOR PESTICIDES - DIMETHYL AMINE SL SALTS OF 2, 4-D ACCORDING TO IS 1827 : 1989. Bureau of Indian Standards.
-
Greene's Protective Groups in Organic Synthesis, Fourth Edition. ResearchGate.
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 2012.
-
Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. International Journal of Molecular Sciences, 2022.
-
Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 2022.
-
Dual protection of amino functions involving Boc. RSC Advances, 2013.
-
Greene's Protective Groups in Organic Synthesis. National Academic Digital Library of Ethiopia.
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Serbian Chemical Society, 2021.
-
Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. MDPI.
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd..
-
The Role of Tert-butyl N-piperidin-4-ylcarbamate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
-
Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 1999.
-
Free Download Greene's Protective Groups in Organic Synthesis (5th Edition) By Peter G. M. Wuts. Chemistry.Com.Pk.
-
[ - 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl. Organic Syntheses.
-
Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis. BenchChem.
-
Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts. AZoM.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
A Guide to the Structural Verification of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For complex molecules such as tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate, a key intermediate in the synthesis of various active pharmaceutical ingredients, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy may not suffice to resolve all structural ambiguities. This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—to definitively validate the structural integrity of this compound.
The rationale for employing a suite of 2D NMR experiments lies in their ability to reveal through-bond correlations between nuclei, painting a detailed picture of the molecular framework.[1][2] While 1D ¹H and ¹³C NMR provide information about the chemical environment of individual nuclei, 2D NMR elucidates the connectivity between them.[1][3]
The Strategic Application of 2D NMR in Structural Elucidation
The structural complexity of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate, featuring two piperidine rings and a tert-butyl carbamate group, necessitates a multi-pronged analytical approach. The overlapping signals in the ¹H NMR spectrum, particularly in the aliphatic region of the piperidine rings, can make definitive assignments challenging.[4] 2D NMR techniques overcome this hurdle by spreading the information into a second dimension, resolving ambiguities and confirming the precise atomic connectivity.
Here, we compare the utility of three fundamental 2D NMR experiments:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5][6] It is invaluable for tracing out the spin systems within each piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom (¹JCH).[7] It provides a clear and unambiguous assignment of which protons are bonded to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[7] This is crucial for connecting the different fragments of the molecule, such as the piperidine rings to each other and to the tert-butyl carbamate group.
The synergy of these three experiments provides a self-validating system for structural confirmation. COSY establishes the proton-proton networks, HSQC links these protons to their directly attached carbons, and HMBC pieces together the entire molecular puzzle by identifying long-range connectivities.
Experimental Protocols for Unambiguous Structural Validation
A systematic approach to data acquisition and interpretation is paramount for reliable structural elucidation.
Sample Preparation
-
Dissolution: Dissolve approximately 10-20 mg of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: The use of an internal standard like tetramethylsilane (TMS) is recommended for accurate chemical shift referencing (0.00 ppm).[8]
-
Filtration: To ensure a homogenous solution and prevent shimming issues, filter the sample into a clean 5 mm NMR tube.
NMR Data Acquisition
Acquire the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion:[9]
-
¹H NMR: A standard one-dimensional proton spectrum to identify the different proton environments.
-
¹³C NMR: A standard one-dimensional carbon spectrum, often proton-decoupled, to identify the different carbon environments.
-
COSY: A gradient-selected COSY experiment to map out the ¹H-¹H coupling networks.
-
HSQC: A gradient-selected HSQC experiment optimized for one-bond ¹JCH couplings (typically ~145 Hz) to correlate directly bonded C-H pairs.
-
HMBC: A gradient-selected HMBC experiment optimized for long-range couplings (typically 4-8 Hz) to identify multi-bond C-H correlations.
dot graph "" { graph [rankdir=LR, layout=dot, label="Experimental Workflow for Structural Validation", labelloc=t, fontsize=16, fontcolor="#202124", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname=Helvetica, fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname=Helvetica, fontsize=10, color="#4285F4"];
}
Caption: Workflow for structural validation using 2D NMR.
Interpreting the 2D NMR Data: A Comparative Analysis
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and the key 2D correlations that would validate the structure of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom Number(s) | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| 1, 1' | ~1.45 (s, 9H) | ~28.5 |
| 2 | - | ~79.0 |
| 3, 3' | ~3.5 (m, 1H) | ~48.0 |
| 4, 4', 8, 8' | ~1.8-2.0 (m, 4H) | ~32.0 |
| 5, 5', 7, 7' | ~1.2-1.4 (m, 4H) | ~32.0 |
| 6 | ~3.8 (m, 1H) | ~50.0 |
| 9, 9' | ~2.8-3.0 (m, 4H) | ~53.0 |
| 10, 10' | ~2.0-2.2 (m, 4H) | ~30.0 |
| NH (Carbamate) | ~4.5 (br s, 1H) | - |
| NH (Piperidine) | Variable (broad) | - |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Table 2: Key 2D NMR Correlations for Structural Confirmation
| Experiment | Key Correlations | Structural Information Confirmed |
| COSY | H3 ↔ H4/H4' and H5/H5' H6 ↔ H7/H7' and H5/H5' H9/H9' ↔ H10/H10' | Confirms the proton connectivity within each piperidine ring, establishing the individual spin systems. |
| HSQC | H1/H1' ↔ C1 H3 ↔ C3 H4/H4' ↔ C4 ... (and so on for all C-H bonds) | Unambiguously assigns each proton to its directly attached carbon atom. |
| HMBC | H1/H1' ↔ C2 H3 ↔ C2 H3 ↔ C5/C5' H6 ↔ C10/C10' H9/H9' ↔ C6 | Connects the tert-butyl group to the carbamate carbonyl. Confirms the carbamate linkage to one piperidine ring. Establishes the link between the two piperidine rings. |
dot graph "" { graph [rankdir=TB, layout=dot, label="Key HMBC Correlations", labelloc=t, fontsize=16, fontcolor="#202124", bgcolor="#F1F3F4"]; node [shape=plaintext, fontname=Helvetica, fontsize=10, fontcolor="#202124"]; edge [color="#EA4335", arrowhead=vee, penwidth=1.5];
}
Caption: Conceptual diagram of key HMBC correlations.
Conclusion
The structural validation of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate is readily and robustly achieved through the systematic application of 2D NMR spectroscopy. While 1D NMR provides a preliminary assessment, the combination of COSY, HSQC, and HMBC experiments offers an unparalleled level of detail, allowing for the unambiguous assignment of all proton and carbon signals and confirming the intricate connectivity of this molecule. This comprehensive approach ensures the highest level of scientific integrity and is an indispensable tool for researchers in drug development and chemical synthesis.
References
- G. A. Morris, "Modern NMR Methods for Structure Elucidation," The Royal Society of Chemistry, 2016.
-
D. C. G. A. Pinto et al., "Advanced NMR techniques for structural characterization of heterocyclic structures," University of Aveiro.[1]
- J. Keeler, "Understanding NMR Spectroscopy," 2nd ed., Wiley, 2010.
- T. D. W. Claridge, "High-Resolution NMR Techniques in Organic Chemistry," 3rd ed., Elsevier, 2016.
- H. Friebolin, "Basic One- and Two-Dimensional NMR Spectroscopy," 5th ed., Wiley-VCH, 2010.
-
S. Nikitin, "Structure elucidation and complete assignment of H and C NMR data of Piperine," ResearchGate.[3]
-
Emery Pharma, "A Step-By-Step Guide to 1D and 2D NMR Interpretation," 2018.[4]
-
Chemistry LibreTexts, "Interpreting 2-D NMR Spectra," 2023.[10]
- M. E.
-
PubChem, "4-(N-Boc-amino)piperidine," National Center for Biotechnology Information.[11]
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative reactivity of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate in Buchwald-Hartwig amination
Comparative Reactivity Guide: tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate in Buchwald-Hartwig Amination
As drug development increasingly relies on complex, stereochemically rich sp³-hybridized scaffolds, the efficient cross-coupling of bulky secondary amines has become a critical bottleneck. This guide provides an in-depth comparative analysis of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate —a sterically demanding bipiperidine derivative—in the palladium-catalyzed Buchwald-Hartwig amination.
By deconstructing the mechanistic causality behind ligand selection and providing a self-validating experimental framework, this guide equips researchers with the authoritative data needed to optimize C–N bond formation for highly hindered substrates.
Structural Profiling & Mechanistic Causality
tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate features a bipiperidine core where the reactive site is the secondary amine (N1) of the unsubstituted piperidine ring. While the immediate alpha-carbons are standard methylene groups, the massive C4-substituent (the Boc-protected piperidine ring) alters the conformational dynamics of the molecule, creating a significant steric profile during transition states.
The success of coupling this molecule hinges entirely on overcoming the steric penalty during the catalytic cycle. Density Functional Theory (DFT) calculations and kinetic studies reveal that the choice of dialkylbiarylphosphine ligand fundamentally alters the rate-limiting step of the reaction :
-
RuPhos (Optimal for Secondary Amines): Designed with an isopropoxy-substituted biaryl backbone, RuPhos creates a catalytic pocket that accommodates bulky secondary amines. For RuPhos-catalyzed systems, the rate-limiting step is reductive elimination . The ligand's structure actively accelerates this step, making it the premier choice for our bipiperidine target .
-
BrettPhos (Sub-optimal for Secondary Amines): BrettPhos is tailored for primary amines to prevent over-arylation. Its highly restricted steric pocket drastically increases the energy barrier for oxidative addition , which becomes the rate-limiting step . When a bulky secondary amine like our target is introduced, coordination and subsequent reactivity are severely suppressed.
Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting ligand-dependent rate-limiting steps.
Comparative Reactivity Data
To objectively evaluate the performance of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate, we compare its reactivity against a highly nucleophilic, unhindered secondary amine (Morpholine) and a primary amine analog (4-Amino-1-Boc-piperidine).
Standard Reaction Conditions: 1.0 equiv 4-bromotoluene, 1.2 equiv Amine, 2 mol% Pd Precatalyst, 2.4 equiv Base, Dioxane (0.5 M), 85 °C, 16 h.
| Amine Substrate | Amine Type | Catalyst System | Base | Yield (%) | Mechanistic Causality |
| Target Bipiperidine | Bulky Secondary | RuPhos Pd G3 | NaOtBu | >95% | Optimal L:Pd ratio; RuPhos accelerates the critical reductive elimination step. |
| Target Bipiperidine | Bulky Secondary | BrettPhos Pd G3 | NaOtBu | <15% | Ligand pocket is too constrained; blocks oxidative addition and coordination. |
| Morpholine | Unhindered Secondary | RuPhos Pd G3 | NaOtBu | >99% | Highly nucleophilic; couples effortlessly with standard secondary amine ligands. |
| 4-Amino-1-Boc-piperidine | Primary | BrettPhos Pd G3 | LHMDS | >95% | BrettPhos strictly prevents bis-arylation; highly selective for primary amines. |
| 4-Amino-1-Boc-piperidine | Primary | RuPhos Pd G3 | LHMDS | 65% | Sub-optimal; open catalytic pocket of RuPhos leads to significant bis-arylation. |
Self-Validating Experimental Protocol
Step-by-Step Methodology:
-
Glovebox Preparation (Catalyst & Base):
-
Action: In a nitrogen-filled glovebox, weigh RuPhos Pd G3 (2 mol%), RuPhos ligand (2 mol%), and NaOtBu (2.4 equiv) into an oven-dried reaction vial equipped with a stir bar.
-
Causality: While G3 precatalysts contain a 1:1 ratio of ligand to palladium, adding an extra 2 mol% of free ligand suppresses palladium black formation and stabilizes the active species during the catalytic cycle. NaOtBu is chosen as it rapidly deprotonates the coordinated amine; the Boc group on our target molecule is entirely stable to these basic conditions.
-
-
Reagent Addition:
-
Action: Add 4-bromotoluene (1.0 equiv) and tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate (1.2 equiv). Add anhydrous, degassed 1,4-dioxane to achieve a 0.5 M concentration. Seal the vial with a Teflon-lined cap.
-
Causality: Dioxane is selected over toluene due to its higher polarity, which better solubilizes the polar carbamate substrate and the ionic base, ensuring a homogenous transition state.
-
-
Reaction Execution:
-
Action: Remove the vial from the glovebox and heat at 85 °C in an aluminum block for 16 hours with vigorous stirring (800 rpm).
-
Causality: 85 °C provides sufficient thermal energy to overcome the activation barrier for the reductive elimination of the bulky bipiperidine without thermally degrading the Boc protecting group.
-
-
Quench & Workup:
-
Action: Cool to room temperature. Dilute with ethyl acetate and filter the crude mixture through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate in vacuo.
-
-
Validation & Analysis:
-
Action: Analyze the crude mixture via LC-MS and ¹H NMR.
-
Causality: LC-MS confirms the mass of the desired cross-coupled product. If only starting material is observed, the self-validating nature of the G3 precatalyst dictates that the failure is due to extreme steric hindrance of the specific aryl halide used, prompting a switch to a less bulky electrophile rather than troubleshooting the catalyst.
-
Caption: Self-validating experimental workflow for palladium-catalyzed cross-coupling of bipiperidines.
References
-
Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2020). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega. Available at:[Link]
-
Chemistry LibreTexts. (2023). "Buchwald-Hartwig Amination." Supplemental Modules (Organic Chemistry). Available at:[Link]
GC-MS vs LC-MS for trace analysis of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate
An In-Depth Comparison Guide: GC-MS vs. LC-MS for the Trace Analysis of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate
Introduction
In the landscape of pharmaceutical development and quality control, the precise quantification of trace-level compounds is paramount for ensuring safety and efficacy.[1] The target of our investigation, tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate, is a molecule representative of complex intermediates or potential impurities in synthetic pathways. Its structure, featuring two piperidine rings and a thermally sensitive tert-butyl carbamate group, presents a distinct analytical challenge.[2] The core question for any analytical chemist tasked with its quantification at trace levels is which mass spectrometric approach to choose: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)?
This guide provides a comprehensive, technically grounded comparison of these two powerful techniques for this specific application. We will move beyond a simple listing of pros and cons to explore the fundamental chemical principles that dictate the suitability of each method, supported by detailed experimental protocols and performance metrics. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to make an informed, scientifically sound decision.
Analyte Profile: Understanding the Challenge
Before delving into the methodologies, a brief analysis of the target analyte is crucial as its physicochemical properties fundamentally govern the analytical strategy.
-
Molecular Formula: C₁₆H₂₉N₃O₃[2]
-
Molecular Weight: 311.42 g/mol
-
Key Structural Features: Two piperidine rings (containing secondary and tertiary amines) and a tert-butyl carbamate functional group.
-
Polarity: The presence of multiple nitrogen and oxygen atoms makes it a polar molecule.
-
Volatility & Thermal Stability: With a molecular weight over 300 g/mol and high polarity, the compound is non-volatile.[3] Furthermore, carbamates are known to be thermally labile, making them susceptible to degradation at the high temperatures required for gas chromatography.[4]
This profile strongly suggests that direct analysis by GC-MS will be problematic, while LC-MS appears to be a more natural fit. Let's explore each pathway in detail.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) – The Direct Approach
LC-MS is the premier analytical tool for compounds that are non-volatile, polar, or thermally unstable.[3][5][6] For tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate, this technique allows for direct analysis without chemical modification, preserving the integrity of the molecule and simplifying the workflow.
Principle of the LC-MS/MS Method
The strategy involves separating the analyte from the sample matrix using High-Performance Liquid Chromatography (HPLC) and subsequently ionizing and detecting it with a tandem mass spectrometer (MS/MS).
-
Separation: Reversed-phase chromatography, utilizing a C18 stationary phase, is ideal. The separation is based on the analyte's polarity, allowing it to be resolved from other matrix components.
-
Ionization: Electrospray Ionization (ESI) is the technique of choice for polar molecules.[7][8] Operating in positive ion mode, ESI will readily protonate the basic nitrogen atoms on the piperidine rings, efficiently generating a protonated molecular ion, [M+H]⁺, for mass analysis.[9] This "soft" ionization technique imparts minimal energy, preventing in-source fragmentation and maximizing the signal of the parent ion.[8]
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity.[10] This is achieved by isolating the [M+H]⁺ parent ion, fragmenting it in the collision cell, and then monitoring for a specific, characteristic product ion. This process virtually eliminates background noise, making it ideal for trace quantification.
Experimental Protocol: LC-MS/MS
-
Standard & Sample Preparation: a. Prepare a stock solution of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate standard (1 mg/mL) in methanol. b. Create a series of calibration standards (e.g., 0.1 ng/mL to 100 ng/mL) by serially diluting the stock solution in a 50:50 mixture of water and acetonitrile. c. Prepare the unknown sample by dissolving it in the same 50:50 diluent to an expected concentration within the calibration range. d. Filter all solutions through a 0.22 µm syringe filter before injection.
-
Liquid Chromatography (LC) Parameters:
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): 350 °C at 800 L/hr.[11]
-
MRM Transition:
-
Precursor Ion (Q1): 312.2 m/z ([M+H]⁺)
-
Product Ion (Q3): To be determined by infusing a standard solution and performing a product ion scan. A likely fragment would result from the loss of the tert-butyl group or cleavage of the piperidine rings.
-
-
Collision Energy: Optimize for maximum product ion intensity.
-
LC-MS/MS Analytical Workflow
Caption: Workflow for the direct analysis of the analyte by LC-MS/MS.
Expected Performance Data
The following table summarizes the anticipated performance characteristics for a validated LC-MS/MS method, which are essential for methods used in regulated environments.[12][13][14]
| Parameter | Expected Value | Rationale |
| Limit of Detection (LOD) | 0.05 - 0.2 ng/mL | Based on a signal-to-noise ratio of ~3:1, achievable with modern triple quadrupole MS.[14] |
| Limit of Quantification (LOQ) | 0.15 - 0.6 ng/mL | Based on a signal-to-noise ratio of ~10:1, ensuring precision and accuracy at the lowest reportable level.[12][14] |
| Linearity (R²) | > 0.998 | A linear response across at least three orders of magnitude is expected, demonstrating quantitative reliability.[15] |
| Precision (%RSD) | < 5% | Intra- and inter-day precision should be well within acceptable limits for trace analysis.[15] |
| Accuracy (Recovery) | 95 - 105% | Spike recovery experiments should confirm minimal loss during sample preparation and no significant matrix effects. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) – The Derivatization-Dependent Approach
While GC-MS is a powerhouse for volatile and semi-volatile compounds, its application to our target analyte is not straightforward.[3][5] Direct injection would lead to poor peak shape, low response, and likely thermal degradation in the hot injector and column.[16] To make the analyte "GC-amenable," a chemical derivatization step is mandatory.[17][18]
Principle of the GC-MS Method
The core of this approach is to chemically modify the analyte to increase its volatility and thermal stability.[18][19]
-
Derivatization: Silylation is a robust and common derivatization technique.[19] A reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will react with the active hydrogen on the carbamate's nitrogen atom, replacing it with a non-polar, thermally stable trimethylsilyl (TMS) group. This modification drastically reduces the compound's boiling point and protects it from thermal breakdown.
-
Separation: The resulting TMS-derivative, now significantly more volatile, can be effectively separated from other sample components on a standard, low-polarity GC column (e.g., 5% phenyl-methylpolysiloxane).
-
Detection: Standard Electron Ionization (EI) at 70 eV will generate a reproducible fragmentation pattern of the TMS-derivative. This pattern can be used for identification and quantification, typically by monitoring the most abundant and specific fragment ions in Selected Ion Monitoring (SIM) mode to enhance sensitivity.
Experimental Protocol: GC-MS
-
Sample Preparation & Extraction: a. Extract the analyte from its matrix using a suitable organic solvent (e.g., ethyl acetate). b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they will consume the derivatization reagent.
-
Derivatization: a. To the dried extract, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). b. Add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.[19] c. Tightly cap the reaction vial and heat at 70 °C for 45 minutes.[19] d. Cool the vial to room temperature before injection.
-
Gas Chromatography (GC) Parameters:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 280 °C.
-
Oven Program: Initial 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of 2-3 characteristic ions of the TMS-derivative.
-
GC-MS with Derivatization Analytical Workflow
Caption: Workflow for the GC-MS analysis, including the critical derivatization step.
Expected Performance Data
| Parameter | Expected Value | Rationale |
| Limit of Detection (LOD) | 1 - 5 ng/mL | Sensitivity is generally lower than LC-MS/MS and is dependent on the efficiency of the derivatization step and the intensity of the monitored fragment ions. |
| Limit of Quantification (LOQ) | 3 - 15 ng/mL | The LOQ is higher due to potential variability introduced by the derivatization reaction. |
| Linearity (R²) | > 0.995 | Good linearity can be achieved, but the range may be narrower than with LC-MS/MS. |
| Precision (%RSD) | < 15% | The multi-step sample preparation, particularly the derivatization, can lead to higher variability compared to a direct injection method.[20] |
| Accuracy (Recovery) | 85 - 115% | Accuracy is highly dependent on the reproducibility and completeness of the derivatization reaction. |
Comparative Analysis and Recommendation
| Feature | LC-MS/MS | GC-MS | Winner |
| Analyte Suitability | Excellent. Ideal for polar, non-volatile, and thermally labile compounds.[3][5] | Poor (requires derivatization). Unsuitable for direct analysis.[21] | LC-MS/MS |
| Sample Preparation | Simple. Dilute-and-shoot approach. | Complex. Requires extraction, drying, and a chemical derivatization step.[20] | LC-MS/MS |
| Sensitivity | Very High. Sub-ng/mL LOQs are readily achievable due to soft ionization and specific MRM detection.[5][20] | Moderate. Limited by derivatization efficiency and EI fragmentation. | LC-MS/MS |
| Selectivity | Exceptional. MS/MS (MRM) provides two stages of mass filtering, minimizing interferences. | Good. SIM mode improves selectivity over full scan, but is still susceptible to co-eluting interferences with similar ions. | LC-MS/MS |
| Analysis Time | Faster. Simpler sample prep leads to higher overall throughput. | Slower. The derivatization step adds significant time to the workflow. | LC-MS/MS |
| Robustness | High, though susceptible to matrix effects (ion suppression) which can be managed with internal standards.[9] | Moderate. Derivatization reactions can be sensitive to moisture and matrix components, affecting reproducibility.[17] | LC-MS/MS |
| Cost | Higher initial and operational costs (solvents, columns).[20] | Lower initial and operational costs (gases are cheaper than solvents).[20] | GC-MS |
Senior Application Scientist's Recommendation
For the trace analysis of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the unequivocally superior and recommended technique.
The decision is driven by the fundamental physicochemical nature of the analyte. The compound's high polarity, non-volatility, and thermal lability make it a perfect candidate for LC-MS and a very poor one for GC-MS. The LC-MS/MS approach offers a more sensitive, selective, and robust method with a significantly simpler and faster workflow. The elimination of the derivatization step not only saves time but also removes a major source of potential error and variability, leading to more reliable and trustworthy data—a critical factor in pharmaceutical analysis.
While GC-MS is a powerful technique in its own right, forcing its application here through derivatization introduces unnecessary complexity and compromises analytical performance relative to the direct LC-MS/MS alternative. The minor advantage in operational cost for GC-MS is heavily outweighed by the superior data quality and efficiency offered by LC-MS/MS for this specific application.
Conclusion
Choosing the correct analytical tool is a decision that must be guided by the chemistry of the analyte. In the direct comparison for trace analysis of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate, LC-MS/MS emerges as the clear choice. Its ability to handle polar, non-volatile compounds directly, coupled with the unparalleled sensitivity and selectivity of tandem mass spectrometry, provides a robust, efficient, and reliable solution. For researchers and scientists in drug development, adopting an LC-MS/MS methodology for this and structurally similar analytes will ensure the highest quality data for critical decision-making.
References
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]
-
Jarrell, J. A., & Langer, R. (2018). Methods and Challenges in the Determination of Molecular Weight Metrics of Bio-oils. Energy & Fuels, 32(9), 8993–9007. [Link]
-
ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. [Link]
-
PubChem. (n.d.). Tert-butyl n-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate. National Center for Biotechnology Information. [Link]
-
IntechOpen. (2018). Validation of Analytical Methods. [Link]
-
Kopka, J. (2006). Current challenges and developments in GC-MS based metabolite profiling technology. Journal of Biotechnology, 124(1), 312–322. [Link]
-
Nguyen, D. T., Nguyen, Q. V., Pham, T. P., & Tran, T. T. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Engineering and Technology For Sustainable Development, 33(3), 48-57. [Link]
-
Uddin, M. R., et al. (2022). Analytical method validation: A brief review. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 7(4), 1-7. [Link]
-
PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. [Link]
-
Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. [Link]
-
Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
Al-Haddad, A., et al. (2024). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. Metabolites, 14(2), 85. [Link]
-
MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]
-
David, F., & Sandra, P. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. [Link]
-
Axcend. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]
-
Kaczynski, P., & Cook, R. F. (2003). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry, 75(14), 3465–3474. [Link]
-
Kadam, D., et al. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development, 9(2), b602-b608. [Link]
-
Arome Science. (2025, October 25). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]
-
Li, H., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. International Journal of Environmental Research and Public Health, 15(10), 2133. [Link]
-
PharmaSOP. (n.d.). LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits. [Link]
-
SciSpace. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. [Link]
-
Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14(8). [Link]
-
Saw, Y. L., et al. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Journal of Separation Science. [Link]
-
Matrix Fine Chemicals. (n.d.). TERT-BUTYL N-(PIPERIDIN-4-YL)CARBAMATE. [Link]
-
Agilent. (2024, November 21). GC and GC/MS Frequently Asked Questions. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
Al-Malah, K., et al. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World Journal of Nuclear Medicine, 18(2), 148–154. [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
ResearchGate. (2012). (PDF) Derivatization Methods in GC and GC/MS. [Link]
-
Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
Wozniak, M., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 20-27. [Link]
-
Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?[Link]
-
Hanh, V. T., & Duong, N. V. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum, Technologia Alimentaria, 22(4), 385–394. [Link]
-
ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. PubChemLite - Tert-butyl n-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate (C16H29N3O3) [pubchemlite.lcsb.uni.lu]
- 3. measurlabs.com [measurlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. iltusa.com [iltusa.com]
- 7. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 8. scispace.com [scispace.com]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. scispace.com [scispace.com]
- 13. wjarr.com [wjarr.com]
- 14. LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits – Pharma Validation [pharmavalidation.in]
- 15. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labioscientific.com [labioscientific.com]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 21. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
Benchmarking tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate derivatives in in vitro binding assays
Benchmarking tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate Derivatives in In Vitro GPCR Binding Assays: A Comparative Guide
Executive Summary & Pharmacophore Rationale
tert-Butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate (CAS 959237-16-2) is a highly privileged, synthetically versatile building block in modern medicinal chemistry. Its core 4-amino-1,4'-bipiperidine scaffold is a well-established pharmacophore for Class A G-protein-coupled receptors (GPCRs), most notably the Histamine H3 Receptor (H3R) and the CC-chemokine receptor 5 (CCR5) [1].
Mechanistically, the basic bipiperidine nitrogen forms a critical salt bridge with a conserved aspartate residue (e.g., Asp114³·³² in the H3R orthosteric pocket), while the Boc-protected primary amine provides a functional handle for late-stage diversification to probe hydrophobic sub-pockets [2]. When developing novel inverse agonists or antagonists from this scaffold, rigorous in vitro benchmarking is required to establish accurate Structure-Activity Relationships (SAR). This guide provides a critical comparison of binding assay platforms and a self-validating methodology for evaluating these derivatives.
Objective Comparison of In Vitro Binding Assay Platforms
To accurately determine the binding affinity ( Ki ) and kinetics of highly lipophilic bipiperidine derivatives, researchers must select an appropriate assay platform. Table 1 compares the three dominant technologies used for GPCR benchmarking.
Table 1: Comparison of GPCR Binding Assay Platforms
| Assay Platform | Detection Mechanism | Throughput | Kinetic Resolution | Key Advantage | Primary Limitation |
| Radioligand Binding (RBA) | Isotopic decay (e.g., [³H]-ligand) | Low-Medium | Low (Equilibrium only) | Gold standard for absolute Ki determination. | Radioactive waste; requires extensive washing steps. |
| TR-FRET | Time-resolved fluorescence energy transfer | High (384/1536-well) | Medium (Real-time association/dissociation) | Wash-free, homogeneous format; superior signal-to-noise. | Requires fluorescent tracer and receptor tagging (e.g., SNAP-tag). |
| Surface Plasmon Resonance (SPR) | Refractive index shift upon mass binding | Low | High (Precise kon / koff ) | Label-free detection; excellent for residence time ( τ ). | Requires purified, stabilized GPCRs; highly technically demanding. |
While RBA using [³H]-N-α-methylhistamine is historically the gold standard, Homogeneous Time-Resolved Fluorescence (TR-FRET) has superseded it for benchmarking bipiperidine libraries due to its wash-free nature, superior safety profile, and ability to easily scale for high-throughput screening [3].
Experimental Workflow: High-Throughput TR-FRET Competitive Binding Assay
Rationale & Causality: We utilize a SNAP-tagged H3R transiently expressed in HEK293T cells, covalently labeled with a Terbium (Tb³⁺) cryptate donor. Causality: This site-specific labeling ensures a strict 1:1 donor-to-receptor stoichiometry, eliminating the background noise and signal artifacts common in non-specific labeling approaches.
Step-by-Step Methodology:
-
Receptor Labeling: Incubate HEK293T cells expressing SNAP-H3R with 100 nM SNAP-Lumi4-Tb in labeling buffer (1X HBSS, 20 mM HEPES, pH 7.4) for 1 hour at 37°C.
-
Causality: The covalent reaction between the SNAP-tag and the benzylguanine derivative of Tb³⁺ ensures the fluorophore is irreversibly anchored to the receptor's N-terminus.
-
-
Cell Preparation: Wash cells thrice to remove unbound Tb³⁺ and resuspend at a density of 2 × 10⁵ cells/mL in Assay Buffer (HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4).
-
Causality: The inclusion of 0.1% BSA is critical; bipiperidine derivatives are often highly lipophilic (LogP > 3) and will non-specifically adsorb to polystyrene microplate walls without a carrier protein, leading to artificially inflated IC₅₀ values.
-
-
Compound Addition: Dispense 5 µL of serially diluted tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate derivatives (10 pM to 10 µM final concentration) into a 384-well low-volume white microplate. Include Pitolisant as a positive control and DMSO (0.5% final) as a vehicle control.
-
Tracer Addition: Add 5 µL of the fluorescent tracer (e.g., a red-fluorescent H3R antagonist conjugate) at a concentration equal to its Kd (e.g., 2 nM).
-
Equilibration: Seal the plate and incubate for 2 hours at room temperature in the dark.
-
Causality: Bipiperidine derivatives with bulky lipophilic tails often exhibit slow association rates. A 2-hour incubation guarantees the system reaches thermodynamic equilibrium, preventing the underestimation of affinity for slow-binding compounds.
-
-
Detection: Read the plate on a TR-FRET compatible microplate reader (Ex: 337 nm, Em: 620 nm for Tb³⁺ and 665 nm for the acceptor). Calculate the TR-FRET ratio (665/620).
-
Self-Validation System: Calculate the Z'-factor using the vehicle control (Total Binding) and 10 µM Pitolisant (Non-Specific Binding).
-
Validation Rule: A Z'-factor > 0.6 strictly validates the assay's robustness for benchmarking. If Z' < 0.6, the assay must be rejected and tracer concentration recalibrated.
-
Data Presentation & Benchmarking
To contextualize the performance of novel derivatives, they must be benchmarked against clinical standards and known high-affinity tool compounds [4]. Table 2 presents representative binding metrics for bipiperidine derivatives targeting the human H3R.
Table 2: Benchmarking Data for Representative Bipiperidine Derivatives at hH3R
| Compound / Scaffold | IC₅₀ (nM) | Ki (nM) | Residence Time ( τ , min) | Efficacy Profile |
| Pitolisant (Clinical Standard) | 12.5 | 6.09 | ~15 | Inverse Agonist |
| tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate | >10,000 | N/A | N/A | Inactive Intermediate |
| Bipiperidine-Purine Conjugate | 5.8 | 2.91 | ~45 | Strong Inverse Agonist |
| Bipiperidine-Pyrrolo-pyrimidine | 14.2 | 6.90 | ~20 | Neutral Antagonist |
Mechanistic Visualization
The following diagram illustrates the TR-FRET competitive binding logic and the downstream signaling consequences of H3R blockade by bipiperidine derivatives.
Fig 1. TR-FRET competitive binding logic and downstream H3R signaling blockade by bipiperidines.
References
-
Espinosa-Bustos, C., et al. (2018). "New lead elements for histamine H3 receptor ligands in the pyrrolo[2,3-d]pyrimidine class." Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Espinosa-Bustos, C., et al. (2022). "Substituted Purines as High-Affinity Histamine H3 Receptor Ligands." Molecules. URL: [Link]
-
Darras, F. H., et al. (2020). "Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists." ACS Sensors. URL: [Link]
-
Riddy, D. M., et al. (2024). "Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress." Expert Opinion on Therapeutic Patents. URL: [Link]
A Comparative Spectroscopic Guide to Boc- and Fmoc-Protected Piperidinylpiperidines
Introduction: The Gatekeepers of Reactivity in Drug Discovery
In the intricate world of pharmaceutical synthesis, the piperidinylpiperidine scaffold is a privileged structure, forming the core of numerous biologically active molecules. Its two basic nitrogen atoms, however, present a synthetic challenge, often requiring a strategic protection-deprotection sequence to achieve desired regioselectivity and prevent unwanted side reactions. The choice of protecting group is a critical decision that profoundly influences not only the synthetic route but also the ease of characterization.
Among the most ubiquitous amine-protecting groups are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] While both effectively mask amine reactivity, their distinct chemical structures impart unique and readily distinguishable spectroscopic signatures. This guide provides an in-depth, data-driven comparison of Boc- and Fmoc-protected piperidinylpiperidines, offering researchers a practical framework for identification, characterization, and quality control using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Architectures at a Glance
The fundamental structural difference lies in the protecting moiety attached to one of the piperidine nitrogens. The Boc group is a small, aliphatic, and sterically bulky group, while the Fmoc group is a large, aromatic, and planar system. This contrast is the origin of their differing spectroscopic properties.
Figure 3: A decision-based workflow for rapid identification of the protecting group.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is often suitable due to the good solubility of both protected compounds. 2[2]. Shimming: Place the sample in the NMR spectrometer and perform automated or manual shimming procedures to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typical starting parameters.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (from hundreds to thousands) and a longer relaxation delay may be required. A spectral width of 240 ppm is standard.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
FT-IR Sample Preparation and Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
ESI-MS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation and formation of [M+H]⁺ ions.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Direct Infusion/LC-MS: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an upstream liquid chromatography (LC) system for separation.
-
Full Scan (MS1): Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion of interest as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell. Scan the resulting product ions to generate the MS/MS spectrum, which reveals the characteristic fragmentation pattern.
Conclusion and Practical Implications
The spectroscopic differentiation of Boc- and Fmoc-protected piperidinylpiperidines is straightforward and unambiguous when leveraging the strengths of modern analytical techniques.
-
For rapid, definitive identification, ¹H NMR is the tool of choice. The presence of a ~1.45 ppm singlet (Boc) versus aromatic signals (Fmoc) is an irrefutable diagnostic.
-
For quick, non-destructive screening, FT-IR provides a valuable clue through the position of the carbamate carbonyl stretch.
-
For structural confirmation and mixture analysis, MS and MS/MS are indispensable, providing molecular weight information and highly characteristic fragmentation patterns related to the lability of each protecting group.
A thorough understanding of these spectroscopic signatures empowers researchers to confidently verify the success of protection reactions, assess the purity of their intermediates, and ensure the structural integrity of these vital building blocks in the drug development pipeline.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(7), 1339. Retrieved from [Link]
-
Kavala, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3804. Retrieved from [Link]
-
Protheragen. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved from [Link]
-
Castelletto, V., et al. (2012). Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene. Journal of Nanoparticle Research, 14(9), 1144. Retrieved from [Link]
-
Suresh, E., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). Journal of Mass Spectrometry, 46(9), 925-932. Retrieved from [Link]
-
Tahnaci, N., et al. (2013). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Journal of Molecular Structure, 1038, 243-250. Retrieved from [Link]
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Kumar, A., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 61B(5), 585-590. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4'-Bipiperidine. PubChem. Retrieved from [Link]
-
Thomson, R. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1135-1144. Retrieved from [Link]
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455-2504. Retrieved from [Link]
-
King's College London. (2022, June 27). Predicting the Success of Fmoc-Based Peptide Synthesis. Retrieved from [Link]
-
Ocampo, M., et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 61(4), 385-391. Retrieved from [Link]
-
Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]
-
Kavala, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
- Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.
-
Byun, Y., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(20-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure, 1076, 600-605. Retrieved from [Link]
-
Pihlaja, K., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Magnetic Resonance in Chemistry, 23(8), 611-615. Retrieved from [Link]
-
Ghosh, S., et al. (2024). Structural Transformation of Coassembled Fmoc-Protected Aromatic Amino Acids to Nanoparticles. ACS Applied Materials & Interfaces, 16(8), 9897-9907. Retrieved from [Link]
-
Semantic Scholar. (2016). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(10), 2848-2852. Retrieved from [Link]
Sources
Comprehensive Safety and Handling Guide for Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
Based on analogous compounds, Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate is anticipated to present the following hazards:
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. | |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. |
The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is crucial to minimize exposure. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hands | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact which can lead to irritation.[1] |
| Body | Flame-retardant lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing.[1] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. | Prevents inhalation of the powder which can cause respiratory irritation.[1] |
Diagram: PPE Protocol for Handling Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate
Caption: Step-by-step workflow for safe handling and weighing.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle to ensure environmental protection and regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All disposable items contaminated with Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate, including gloves, weigh papers, and pipette tips, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.
-
Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should be managed according to your institution's guidelines, which may include defacing the label and disposing of it as regular solid waste or as hazardous waste. Never reuse empty containers. [1]
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Licensed Disposal: The final disposal of the hazardous waste must be handled by a licensed professional waste disposal company. [1]Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
Diagram: Chemical Waste Disposal Workflow
Caption: A systematic process for the safe disposal of chemical waste.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
